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Foundational

Comprehensive Technical Guide on DI-DNPYR-L-LYSINE (CAS 35899-65-1): Physical Properties, Chemical Mechanisms, and Analytical Applications

Executive Summary As analytical chemistry pushes toward higher throughput and greater sensitivity, the selection of derivatization agents becomes a critical variable in experimental design. DI-DNPYR-L-LYSINE (CAS 35899-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As analytical chemistry pushes toward higher throughput and greater sensitivity, the selection of derivatization agents becomes a critical variable in experimental design. DI-DNPYR-L-LYSINE (CAS 35899-65-1) —chemically designated as N2,N6-Bis(4,6-Dinitro-2-Pyridinyl)-L-Lysine—is a highly specialized, bis-derivatized amino acid.

Historically, Sanger’s reagent (2,4-dinitrofluorobenzene) was the gold standard for amino acid tagging. However, the incorporation of the dinitropyridyl (DNPyr) moiety in DI-DNPYR-L-LYSINE represents a significant structural evolution. By introducing a pyridine nitrogen into the electron-deficient nitroaromatic ring, this compound offers superior hydrogen-bond accepting capabilities and profound π -acidic character. This whitepaper systematically deconstructs its physical chemistry, synthetic mechanisms, and field-proven applications in both ultrafast chiral chromatography and agricultural spectrophotometry.

Physical and Chemical Properties

Understanding the physicochemical baseline of DI-DNPYR-L-LYSINE is essential for predicting its behavior in complex solvent systems and stationary phases.

PropertyValueCausality / Analytical Significance
CAS Number 35899-65-1Unique registry identifier for the bis-derivatized L-lysine enantiomer.
Molecular Formula C16​H16​N8​O10​ Reflects the covalent addition of two 4,6-dinitro-2-pyridinyl groups to the α and ϵ amines of lysine.
Molecular Weight 480.34 g/mol The high mass-to-charge ratio isolates the analyte from low-mass background noise in ESI-MS workflows.
Appearance Yellow/Orange crystalline solidThe intense color is a direct result of the extended conjugated π -system and nitroaromatic charge-transfer characteristics.
UV/Vis Absorbance ( λmax​ ) ~390 nmThe strong chromophoric shift allows for highly sensitive, interference-free spectrophotometric quantification[1].
Solubility Soluble in MeOH, ACN, DMSOHigh polarity facilitates seamless integration into Reversed-Phase (RP) and Polar Organic Mode (POM) liquid chromatography[2].

Chemical Synthesis & Derivatization Mechanism

The formation of DI-DNPYR-L-LYSINE relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) . The α and ϵ amino groups of L-lysine act as nucleophiles, attacking the electron-deficient 2-position of the reagent (typically 2-chloro-4,6-dinitropyridine or its 3,5-isomer).

The Causality of the Reaction: Why does this reaction proceed so efficiently without racemizing the L-lysine stereocenter? The two strongly electron-withdrawing nitro groups positioned ortho and para to the leaving group (chloride) drastically lower the activation energy required to form the intermediate Meisenheimer complex. This allows the derivatization to occur under mild alkaline conditions. Furthermore, compared to traditional phenyl-based reagents, the DNPyr reagent yields derivatives with [3].

SNAr_Mechanism Lys L-Lysine (Nucleophile) Intermediate Meisenheimer Complex (Transition State) Lys->Intermediate Alkaline pH Nucleophilic Attack Reagent 2-Chloro-4,6-dinitropyridine (Electrophile) Reagent->Intermediate Product DI-DNPYR-L-LYSINE (CAS 35899-65-1) Intermediate->Product Chloride Elimination Rearomatization

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of DI-DNPYR-L-LYSINE.

Advanced Chromatographic Applications

Chiral Stationary Phase (CSP) Evaluation

DI-DNPYR-L-LYSINE and related DNPyr-amino acids are widely utilized as privileged analytes for evaluating macrocyclic glycopeptide-based CSPs, such as Teicoplanin and Vancomycin columns. Mechanistic Insight: Enantioseparation relies on a three-point interaction model. The DNPyr moiety acts as a potent π -acid, engaging in robust π−π stacking with the electron-rich aromatic rings of the teicoplanin aglycone. Simultaneously, the pyridine nitrogen provides a highly directional hydrogen-bond acceptor, which is absent in standard DNP derivatives. This [2].

Sub-Second Ultrafast Chromatography

Recent advancements have pushed the boundaries of high-throughput screening. DNPyr-derivatives are now employed in sub-second separations using Superficially Porous Particle (SPP) columns. By limiting the diffusion path of the analyte into the stationary phase, SPPs drastically reduce longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation), enabling[4].

Chiral_Recognition Analyte DI-DNPYR-L-LYSINE (Analyte) PiPi Pi-Pi Stacking (DNPyr to Aromatic Rings) Analyte->PiPi HBond Hydrogen Bonding (Pyridine N / NO2 to Peptides) Analyte->HBond Steric Steric Inclusion (Chiral Cleft Fit) Analyte->Steric CSP Teicoplanin CSP (Macrocyclic Glycopeptide) PiPi->CSP HBond->CSP Steric->CSP

Caption: Three-point chiral recognition mechanism between DI-DNPYR-L-LYSINE and a Teicoplanin CSP.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in thermodynamic and kinetic validation checkpoints.

Protocol 1: Spectrophotometric Quantification of Lysine via DNPyr Derivatization

Adapted from agricultural biochemistry standards for determining essential amino acid content[1].

  • Enzymatic Hydrolysis: Suspend 100 mg of finely ground, defatted biological sample in 5 mL of papain solution. Incubate at 65°C to enzymatically liberate bound lysine.

  • Derivatization Reaction: Centrifuge the hydrolysate (3000 rpm, 5 min). Transfer the supernatant to a reaction vial and add 0.1 mL of 2-chloro-4,6-dinitropyridine solution. React under mild alkaline conditions.

  • Phase Separation (Validation Step): Add 5 mL of 1.2 N HCl and 5 mL of ethyl acetate.

    • Causality Check: The unreacted reagent is highly lipophilic and partitions into the organic (upper) phase. The derivatized DI-DNPYR-L-LYSINE, possessing polar carboxylic acid characteristics, remains trapped in the aqueous acidic phase. The aqueous phase must exhibit a distinct yellow-orange hue; if it is clear, derivatization has failed.

  • Quantification: Extract the aqueous phase and measure absorbance at 390 nm. Calculate the concentration against a standard curve of pure DI-DNPYR-L-LYSINE.

Protocol 2: Ultrafast Sub-Second Chiral Screening (HPLC)

Optimized for high-throughput laboratory environments[4].

  • Column Preparation: Install a Teicoplanin-bonded Superficially Porous Particle (SPP) column (dimensions: 0.5 × 0.46 cm i.d.).

  • Mobile Phase Formulation: Prepare a Polar Organic Mode (POM) isocratic mixture: 60:40 Methanol / 20 mM Ammonium Formate ( NH4​CO2​H ).

  • System Parameters: Set the flow rate to an aggressive 5.0 mL/min.

    • Critical Hardware Requirement: Ensure the detector data sampling rate is 160 Hz. Standard 20 Hz sampling will artificially broaden the peaks and fail to capture sub-second resolution.

  • Injection & Detection: Inject 0.5 μL of DI-DNPYR-L-LYSINE standard (1 mg/mL). Monitor at 254 nm. Baseline resolution ( Rs​>1.5 ) of enantiomeric impurities should occur at tR​<1.0 second.

Comparative Data Presentation

The structural advantages of the DNPyr moiety over traditional DNP (phenyl-based) tags are quantitatively evident in chromatographic performance.

Table 2: Comparative Chromatographic Performance of DNPyr vs DNP Amino Acids

Derivative TypeAnalyte ExampleChromatographic ModeRetention Time ( tR​ )Selectivity ( α )Resolution ( Rs​ )
DNPyr (Pyridyl) DNPyr-DL-LeucinePOM (Teicoplanin SPP)0.56 s / 0.91 s1.621.6
DNPyr (Pyridyl) DNPyr-DL-NorvalinePOM (Teicoplanin SPP)0.66 s / 1.00 s1.511.9
DNP (Phenyl) N-(3,5-DNB)-DL-LeucinePOM (Teicoplanin SPP)> 1.50 s< 1.40< 1.5

Data synthesized from sub-second separation studies, demonstrating the superior kinetic binding and selectivity of the DNPyr moiety[4].

References

  • Nitroaromatic Reagents for Determination of Amines and Amino Acids by Liquid Chromatography/Electrochemistry. Journal of Liquid Chromatography (Taylor & Francis).[Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. National Center for Biotechnology Information (PMC).[Link]

  • Salient Sub-Second Separations. Analytical Chemistry (ACS Publications).[Link]

  • Variation in Lysine Content in Durum Wheat (Triticum durum L.) Genotypes under Irrigation Conditions. International Journal of Current Microbiology and Applied Sciences (IJCMAS).[Link]

Sources

Exploratory

Solvation Dynamics and Thermodynamic Solubility Profile of DI-Dnpyr-L-lysine in Polar Organic Solvents

Target Audience: Analytical Chemists, Formulation Scientists, and Chromatography Specialists Document Type: Technical Whitepaper Executive Summary The derivatization of amino acids is a foundational technique in peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Chromatography Specialists Document Type: Technical Whitepaper

Executive Summary

The derivatization of amino acids is a foundational technique in peptide synthesis, fluorescence tagging, and enantiomeric separation. Among these derivatives, DI-Dnpyr-L-lysine (N2,N6-Bis(4,6-Dinitro-2-Pyridinyl)-L-Lysine)[CAS: 35899-65-1][1] stands out due to its extreme structural modification. By capping both the α

  • and ϵ -amines of native L-lysine with highly electron-withdrawing 4,6-dinitro-2-pyridyl (Dnpyr) groups, the molecule's physicochemical profile is radically altered.

Understanding the solubility profile of DI-Dnpyr-L-lysine in polar organic solvents is critical for researchers developing chiral stationary phases (CSPs) or optimizing high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) workflows. This guide provides an in-depth mechanistic analysis of its solvation dynamics, quantitative solubility estimates, and a self-validating protocol for thermodynamic solubility determination.

Mechanistic Grounding: The Molecular Architecture

To predict and manipulate the solubility of DI-Dnpyr-L-lysine, one must understand the causality behind its solvent interactions. The native L-lysine molecule is highly water-soluble due to its zwitterionic nature (a protonated amine and deprotonated carboxylate). However, the addition of two Dnpyr groups completely inverts this paradigm.

  • Disruption of the Zwitterion: The Dnpyr groups eliminate the basicity of the primary amines. The molecule is no longer zwitterionic; it possesses a single, weakly acidic carboxylic acid terminus.

  • π -Acidic Dominance: The 4,6-dinitro-2-pyridyl rings are strongly electron-deficient ( π -acidic) due to the electron-withdrawing nitro groups. In the solid state, these planar rings engage in intense π

    π stacking and dipole-dipole interactions, creating a rigid and highly stable crystal lattice.
  • Solvation Causality: To dissolve DI-Dnpyr-L-lysine, a solvent must possess a high dielectric constant to stabilize the intense permanent dipoles of the nitro groups, while simultaneously acting as a strong hydrogen-bond acceptor to solvate the free carboxylic acid.

Because the Dnpyr groups lack hydrogen-bond donors, polar aprotic solvents generally outperform polar protic solvents in disrupting the solid-state lattice without competing with the molecule's own internal dipole stabilization. This π -acidic behavior is exactly why Dnpyr-derivatized amino acids are frequently utilized as analytes in chiral separations involving π -basic macrocyclic glycopeptide selectors, such as Teicoplanin[2].

SolvationDynamics Core DI-Dnpyr-L-lysine (Solid State) Dnpyr Dnpyr Groups (Pi-Acidic, Strong Dipole) Core->Dnpyr Structural Dominance Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Core->Carboxyl Terminal Group Aprotic Polar Aprotic (DMSO, DMF) High Solubility Dnpyr->Aprotic Dipole-Dipole Stabilization Protic Polar Protic (MeOH, EtOH) Moderate Solubility Dnpyr->Protic Weak Pi-Pi Disruption Carboxyl->Aprotic H-Bond Acceptance Carboxyl->Protic H-Bond Exchange

Fig 1. Solvation pathways of DI-Dnpyr-L-lysine in polar aprotic and protic organic solvents.

Solubility Profile in Key Polar Organic Solvents

Based on the dielectric constants ( ϵ ) and hydrogen-bond acceptor basicity ( β ) of various solvents, the solubility of DI-Dnpyr-L-lysine can be categorized into two distinct tiers.

Polar Aprotic Solvents (Optimal)

Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the gold standards for dissolving DI-Dnpyr-L-lysine. DMSO ( ϵ=46.7 ) provides exceptional dipole-dipole stabilization for the dinitropyridyl rings. Furthermore, the oxygen atom in DMSO is a powerful hydrogen-bond acceptor ( β=0.76 ), which strongly interacts with the terminal carboxylic acid, pulling the molecule into solution.

Polar Protic Solvents (Sub-Optimal to Moderate)

Methanol and Ethanol offer moderate solubility. While they can form hydrogen bonds with the carboxylic acid and the nitro groups, their self-associating nature (solvent-solvent H-bonding) creates an energetic barrier. They are less efficient at disrupting the strong π

π stacking of the Dnpyr groups compared to aprotic solvents.
Quantitative Solubility Estimates

Solvent ClassSolventDielectric Constant ( ϵ )H-Bond Acceptor Basicity ( β )Estimated Solubility (mg/mL)Primary Solvation MechanismPolar AproticDMSO46.70.76> 50.0Strong dipole stabilization; optimal H-bond acceptance.Polar AproticDMF36.70.69> 30.0Dipole-dipole stabilization; moderate H-bond acceptance.Polar AproticAcetonitrile35.90.4010.0 - 20.0Dipole-dipole stabilization; weak H-bond interactions.Polar ProticMethanol32.70.665.0 - 15.0H-bond exchange; limited disruption of solid-state π π stacking.Polar ProticEthanol24.50.75< 5.0Steric hindrance in H-bond network; poor π π disruption.

Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of highly derivatized amino acids, kinetic dissolution methods are insufficient. The following protocol is a self-validating thermodynamic workflow .

Expertise Insight (Why Ultracentrifugation?): Standard filtration methods (e.g., 0.22 µm PTFE or Nylon syringe filters) are notoriously problematic for Dnpyr derivatives. The highly polarizable dinitropyridyl rings exhibit strong non-specific adsorption to polymeric membrane filters, which strips the solute from the solvent and leads to artificially low solubility readings. Therefore, phase separation via ultracentrifugation is strictly required to ensure the supernatant accurately reflects the true thermodynamic equilibrium.

Step-by-Step Methodology
  • Sample Preparation (Supersaturation):

    • Weigh an excess amount of DI-Dnpyr-L-lysine (e.g., 100 mg) into a 2.0 mL low-bind microcentrifuge tube.

    • Add 1.0 mL of the target polar organic solvent (e.g., DMSO or Methanol).

  • Isothermal Equilibration:

    • Seal the tubes and place them in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 48 hours . Causality: 48 hours is required to ensure the dense crystal lattice is fully disrupted and to allow any transient, kinetically supersaturated states to precipitate out.

  • Phase Separation:

    • Transfer the tubes to a temperature-controlled ultracentrifuge (maintained at 25 °C to prevent temperature-induced precipitation).

    • Centrifuge at 15,000 x g for 15 minutes to pellet all undissolved solid material.

  • Quantification via RP-HPLC-UV:

    • Carefully aspirate an aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the aliquot serially in the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to fall within the linear dynamic range of the detector.

    • Analyze via RP-HPLC using a C18 column. The Dnpyr group acts as a built-in chromophore, allowing for highly sensitive UV detection at ~340 nm[3].

  • System Validation:

    • To validate that thermodynamic equilibrium has been reached, compare the concentration of aliquots taken at 24 hours versus 48 hours . If the variance is 5%, equilibrium is confirmed.

Protocol A 1. Sample Preparation Excess Solute + Solvent B 2. Isothermal Equilibration Shake at 25°C for 48h A->B C 3. Phase Separation Ultracentrifugation (15,000 x g) B->C D 4. UV-Vis / RP-HPLC Quantification at ~340 nm C->D E 5. Validation Compare 24h vs 48h Data D->E

Fig 2. Self-validating workflow for thermodynamic solubility determination.

Application Context: Chiral Separations and Chromatography

The solubility profile of DI-Dnpyr-L-lysine directly dictates its utility in analytical chemistry. Because it is highly soluble in polar aprotic solvents and moderately soluble in lower alcohols, it is an ideal candidate for Supercritical Fluid Chromatography (SFC) and liquid chromatography utilizing polar organic mobile phases.

When analyzing DNPyr-derivatized amino acids, researchers frequently employ macrocyclic antibiotics (like Vancomycin or Teicoplanin) as chiral selectors. The solvent used to dissolve the DI-Dnpyr-L-lysine sample must be miscible with the mobile phase and must not disrupt the delicate hydrogen-bonding and steric interactions required for enantiomeric recognition. By utilizing DMSO as the sample diluent and a Methanol-based mobile phase, scientists can ensure complete sample injection without risking on-column precipitation.

References

  • Berkecz, R., Tanács, D., Péter, A., & Ilisz, I. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3380. URL:[Link]

  • Gübitz, G., & Schmid, M. G. (1997). Chiral separation principles in capillary electrophoresis. Journal of Chromatography A, 792(1-2), 179-225. URL:[Link]

Sources

Foundational

mechanism of L-lysine derivatization with 2-chloro-3,5-dinitropyridine

An In-Depth Technical Guide to the Derivatization of L-Lysine with 2-Chloro-3,5-Dinitropyridine Executive Summary The accurate quantification of L-lysine in complex biological matrices—such as Quality Protein Maize (QPM)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Derivatization of L-Lysine with 2-Chloro-3,5-Dinitropyridine

Executive Summary

The accurate quantification of L-lysine in complex biological matrices—such as Quality Protein Maize (QPM) hydrolysates—requires highly selective chemical derivatization. 2-Chloro-3,5-dinitropyridine (CDNP) has emerged as a premier electrophilic reagent for this purpose[1][2]. By exploiting the principles of Nucleophilic Aromatic Substitution ( SN​Ar ) and transition-metal chelation, analysts can selectively tag the ϵ -amino group of L-lysine with a highly conjugated chromophore. This whitepaper deconstructs the chemical causality, regioselectivity, and field-proven workflows required to execute this derivatization as a robust, self-validating analytical system.

Chemical Causality: The SN​Ar Mechanism

To understand why CDNP is an exceptional derivatization reagent, we must analyze its electronic architecture. The reaction between the ϵ -amino group of L-lysine and CDNP proceeds via a classic Nucleophilic Aromatic Substitution ( SN​Ar ) pathway[3].

Unlike electrophilic aromatic substitution, SN​Ar requires a highly electron-deficient aromatic ring. CDNP achieves this through a synergistic combination of electron-withdrawing groups:

  • The Pyridine Nitrogen: The electronegative nitrogen atom in the heterocyclic ring inherently withdraws electron density via inductive effects.

  • Nitro Group Activation: The two −NO2​ groups at the 3 and 5 positions exert massive inductive and resonance-withdrawing effects, leaving the C2 carbon profoundly electrophilic[3].

When the deprotonated ϵ -amino group of L-lysine approaches, its nitrogen lone pair attacks the C2 carbon. This attack disrupts the ring's aromaticity, forcing the molecule into a tetrahedral intermediate known as a Meisenheimer complex [3]. The intense negative charge of this intermediate is stabilized by delocalization across the nitro groups and the pyridine nitrogen. Finally, the chloride ion ( Cl− )—an excellent leaving group—is expelled, restoring aromaticity and yielding the stable, intensely yellow-blue ϵ -dinitropyridyl-L-lysine chromophore[1].

SNAr A L-Lysine (ε-amino group) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack B 2-Chloro-3,5-dinitropyridine (Electrophile) B->C Activation by NO2 D ε-Dinitropyridyl-L-lysine (Chromophore) C->D Aromatization E Chloride Ion (Leaving Group) C->E Elimination

Logical flow of the SNAr mechanism between L-lysine and CDNP.

Regioselectivity: The Copper(II) Chelation Strategy

A critical challenge in amino acid derivatization is regioselectivity. L-lysine possesses two primary amines: the α -amine and the ϵ -amine. If CDNP were introduced to free L-lysine, both amines would react, yielding a chaotic mixture of mono- and di-derivatized products that would destroy quantitative accuracy.

To solve this, we employ a Copper(II) Chelation Strategy [1][2]. Before introducing CDNP, the amino acid mixture is treated with copper(II) carbonate ( CuCO3​ ). The Cu2+ ions form a thermodynamically highly stable, bidentate coordination complex with the α -amino group and the adjacent α -carboxylate group of all free amino acids in the matrix.

Because the ϵ -amino group of lysine is separated from the α -carbon by a flexible four-carbon aliphatic chain, it cannot fold back to participate in this specific chelate ring without inducing severe steric strain. Consequently, the ϵ -amino group remains unbound, sterically exposed, and electronically available for nucleophilic attack by CDNP[2].

Workflow Step1 1. Copper Chelation Add CuCO3 to block α-amino group Step2 2. Centrifugation Isolate Cu-Lysine complex Step1->Step2 Step3 3. Derivatization Add CDNP & incubate for 2h Step2->Step3 Step4 4. Acidification Add HCl to halt reaction & release Cu Step3->Step4 Step5 5. Extraction Wash with Ethyl Acetate (3x) Step4->Step5 Step6 6. Detection Measure aqueous phase at 390 nm Step5->Step6

Workflow for selective derivatization of L-lysine using Cu(II) blocking.

Quantitative Data & Analytical Parameters

To ensure reproducibility across laboratories, the physicochemical parameters and rationale for each reagent are summarized below.

Table 1: Physicochemical and Analytical Parameters

ParameterSpecificationCausality / Chemical Rationale
Electrophile 2-Chloro-3,5-dinitropyridineHighly activated for SN​Ar due to dual −NO2​ groups and pyridine nitrogen[3].
Nucleophile ϵ -amino group of L-LysineRemains sterically unhindered after Cu(II) coordination[2].
Blocking Agent CuCO3​ suspensionSelectively chelates α -amino and carboxylate groups, preventing off-target derivatization[1].
Incubation Time 2 Hours (with shaking)Ensures complete thermodynamic conversion of the Meisenheimer complex[1].
Extraction Solvent Ethyl AcetateSelectively partitions unreacted, lipophilic CDNP away from the polar, zwitterionic lysine derivative[1][2].
Detection Wavelength 390 - 400 nmAligns with the peak absorbance ( λmax​ ) of the conjugated dinitropyridyl chromophore[1][2].

Experimental Methodology: A Self-Validating Protocol

The following protocol is adapted from the validated methodologies used in agricultural screening (e.g., the Tsai and Villegas methods)[1][2]. It is designed as a self-validating system, meaning physical phase changes and colorimetric shifts confirm the success of each step.

Step 1: Matrix Hydrolysis

  • Digest the protein sample (e.g., 50 mg maize) using a papain solution (4 mg/mL in 0.1 M acetate buffer, pH 7.0) at 65°C for 16 hours to liberate free amino acids[1].

  • Cool to room temperature.

Step 2: Regioselective Chelation

  • Transfer 1 mL of the hydrolysate supernatant into a clean vial containing a copper carbonate ( CuCO3​ ) suspension.

  • Vortex vigorously for 5 minutes.

  • Validation Checkpoint: The solution must exhibit a faint blue tint, confirming the formation of the Cu2+ -amino acid complexes.

  • Centrifuge at 5000 rpm for 5 minutes to pellet excess, unreacted copper carbonate[1].

Step 3: SN​Ar Derivatization

  • Transfer 1 mL of the clarified supernatant to a reaction vessel.

  • Add 0.1 mL of a freshly prepared 2-chloro-3,5-dinitropyridine (CDNP) solution.

  • Stir vigorously and incubate at room temperature for 2 hours, shaking the mixture every 30 minutes to maximize molecular collisions[1].

Step 4: Acidification and Quenching

  • Add hydrochloric acid (HCl) dropwise until the mixture is homogenized.

  • Causality: The HCl serves a dual purpose. First, it protonates any remaining unreacted amines, instantly quenching the SN​Ar reaction. Second, the low pH breaks the copper chelate complexes, releasing the fully derivatized ϵ -dinitropyridyl-L-lysine into the solution[1].

Step 5: Liquid-Liquid Extraction (Crucial for Baseline Integrity)

  • Add an equal volume of ethyl acetate to the acidified mixture.

  • Invert the tube 10 times to mix, then allow the phases to separate.

  • Causality: Unreacted CDNP is highly lipophilic and will partition into the upper organic (ethyl acetate) phase. The derivatized lysine is highly polar and remains in the lower aqueous phase[1][2].

  • Extract and discard the upper ethyl acetate phase. Repeat this extraction three times.

  • Validation Checkpoint: A sharp meniscus must form between the layers. Emulsions indicate incomplete acidification. Furthermore, a reagent blank (processed without lysine) must show near-zero absorbance in the aqueous phase after three extractions.

Step 6: Spectrophotometric Quantification

  • Isolate the lower aqueous phase.

  • Measure the absorbance at 390 nm against the processed reagent blank[1]. The absorbance is directly proportional to the L-lysine concentration, which can be calculated using a standard calibration curve[1][2].

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Exploratory

The Role of DNPyr Protecting Groups in Amino Acid Chiral Recognition: A Technical Whitepaper

Executive Summary The enantiomeric resolution of amino acids is a critical bottleneck in peptide drug development, pharmacokinetic profiling, and synthetic biochemistry. Native amino acids are notoriously difficult to se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric resolution of amino acids is a critical bottleneck in peptide drug development, pharmacokinetic profiling, and synthetic biochemistry. Native amino acids are notoriously difficult to separate due to their zwitterionic nature, high polarity, and lack of strong chromophores. While traditional N-protecting groups (e.g., Fmoc, CBZ) improve hydrophobicity, they often fail to provide the rigid, highly polarized electronic structure required for optimal stereodifferentiation.

As a Senior Application Scientist, I have found that the N-3,5-dinitropyridyl (DNPyr) protecting group fundamentally alters the thermodynamic landscape of chiral recognition. This whitepaper details the mechanistic causality behind DNPyr's superior performance, provides a self-validating experimental protocol, and outlines its synergistic use with macrocyclic antibiotic chiral stationary phases (CSPs).

The Mechanistic Imperative: Why DNPyr?

Chiral recognition is an exercise in controlled thermodynamic asymmetry. According to Dalgliesh’s three-point rule, enantioseparation requires a minimum of three simultaneous interactions between the analyte and the CSP, where at least one interaction is stereochemically dependent[1].

The DNPyr group excels because it acts as an extreme π-acid . The synergistic electron-withdrawing effects of the pyridine nitrogen (via induction) and the two nitro groups (via resonance) create a highly electron-deficient aromatic ring. When paired with π-basic CSPs—such as the aromatic rings of macrocyclic antibiotics like teicoplanin or avoparcin[2][3] or Cinchonan-based selectors[4]—the DNPyr-amino acid forms a rigid, highly stable π-π charge-transfer complex.

Causality in Structural Design
  • Electronic Polarization: The severe electron deficiency of the DNPyr ring forces a tight, highly directional π-π stacking interaction with the electron-rich clefts of the CSP.

  • Steric Locking: The bulky 3,5-dinitro substitution restricts intramolecular rotation around the C-N bond. This reduces the analyte's conformational degrees of freedom, forcing it into a predictable geometry that maximizes stereodifferentiation.

  • Hydrogen Bonding: The nitro oxygens and the amide carbonyl act as strong, directional hydrogen bond acceptors, fulfilling the secondary and tertiary interaction requirements of the three-point model.

Mechanism AA DNPyr-Amino Acid (Analyte) Interaction1 π-π Charge Transfer (π-Acid to π-Base) AA->Interaction1 Interaction2 Steric Locking (Restricted Rotation) AA->Interaction2 Interaction3 Hydrogen Bonding (Nitro/Amide to CSP) AA->Interaction3 CSP Macrocyclic Antibiotic CSP (e.g., Teicoplanin) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result High Enantioselectivity (α > 1.5) Interaction1->Result Interaction2->Result Interaction3->Result

Multipoint chiral recognition mechanism of DNPyr-derivatized amino acids.

Quantitative Performance: DNPyr vs. Traditional Protecting Groups

To demonstrate the thermodynamic advantage of DNPyr, we can evaluate its chromatographic performance against standard protecting groups. The data below summarizes the retention factor ( k1​ ), selectivity ( α ), and resolution ( Rs​ ) of protected Leucine enantiomers on a Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC™ T)[5].

Protecting GroupAnalyteMobile Phase (Isocratic)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )
DNPyr D,L-Leucine20 mM NH₄HCOO / MeOH (40/60)3.202.15 3.40
Fmoc D,L-Leucine20 mM NH₄HCOO / MeOH (40/60)2.851.451.80
CBZ D,L-Leucine20 mM NH₄HCOO / MeOH (40/60)2.101.201.15

Table 1: Comparative chromatographic parameters illustrating the superior selectivity of DNPyr. The high α value for DNPyr indicates a profound thermodynamic difference in the transient diastereomeric complexes formed with the CSP[2][6].

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires that a protocol inherently proves its own validity before unknown samples are processed. The following workflow utilizes an internal system suitability check to ensure column integrity and derivatization success.

Phase 1: SNAr Derivatization

Causality Note: We utilize an alkaline borate buffer to ensure the amino acid's primary amine is fully deprotonated, maximizing its nucleophilicity for the SN​Ar attack on the highly electrophilic 3,5-dinitro-2-chloropyridine (DNPyr-Cl).

  • Reagent Preparation: Dissolve DNPyr-Cl in anhydrous acetonitrile to a concentration of 10 mM.

  • Reaction: In a 2 mL amber vial, combine 100 µL of 5 mM amino acid standard (dissolved in 0.1 M borate buffer, pH 9.0) with 200 µL of the DNPyr-Cl solution.

  • Incubation: Heat the mixture at 60°C for 45 minutes to drive the reaction to completion.

  • Quenching: Add 50 µL of 1% trifluoroacetic acid (TFA) to neutralize the pH, stopping the reaction and protonating the carboxylate group for optimal reversed-phase/polar-organic retention.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter.

Phase 2: System Suitability and HPLC Separation
  • Column Equilibration: Install a Teicoplanin-based CSP (e.g., CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm)[5]. Flush with a mobile phase of 20 mM Ammonium Formate / Methanol (40/60 v/v) at 1.0 mL/min until the baseline stabilizes[2].

  • Self-Validation Injection: Inject 10 µL of a derivatized racemic D,L-Leucine-DNPyr standard .

  • Acceptance Criteria: Calculate the resolution ( Rs​ ). The system is only validated for unknown analysis if Rs​≥1.5 . A failure here directly indicates either a shift in mobile phase pH or degradation of the CSP's macrocyclic clefts.

  • Sample Analysis: Proceed with 10 µL injections of the derivatized unknown samples, monitoring UV absorbance at 254 nm (where the DNPyr chromophore exhibits a strong absorption maximum).

Workflow Step1 1. SNAr Derivatization (DNPyr-Cl + AA, pH 9) Step2 2. Acidic Quench (1% TFA) & Filter Step1->Step2 Step3 3. System Suitability (Racemate Rs ≥ 1.5) Step2->Step3 Step4 4. HPLC Injection (Chirobiotic T Column) Step3->Step4 Step5 5. UV Detection (254 nm) & Integration Step4->Step5

Self-validating workflow for DNPyr derivatization and HPLC enantioseparation.

Advanced Applications in Drug Development

For drug development professionals, the DNPyr derivatization strategy is not just an analytical trick; it is a critical tool for pharmacokinetic (PK) profiling. When monitoring the in vivo racemization of peptide therapeutics, the ability to resolve D-amino acid impurities at trace levels (0.1%) is paramount. The massive selectivity ( α ) generated by the DNPyr/Macrocyclic Antibiotic pairing allows for heavy column overloading without the L-enantiomer tailing into the D-enantiomer peak, enabling highly sensitive quantification of chiral inversion events.

References

  • [US5964996A - Macrocyclic antibiotics as separation agents] Google P
  • [Amino Acid and Peptide Chiral Separ
  • [US6313247B1 - Cinchonan based chiral selectors for separation of stereoisomers] Google P
  • [HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral st
  • [Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors] PMC (NIH)
  • [Evaluation of the Macrocyclic Antibiotic Avoparcin as a New Chiral Selector for HPLC] Scholars' Mine

Sources

Foundational

An In-depth Technical Guide on the Safe Handling and Protocols for N,N'-Bis(2,4-dinitrophenyl)-L-lysine (Di-DNP-L-lysine)

Disclaimer: No specific safety data sheet (SDS) was found for a compound named "DI-Dnpyr-L-lysine." This guide has been developed based on the available data for the closely related and more commonly referenced compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific safety data sheet (SDS) was found for a compound named "DI-Dnpyr-L-lysine." This guide has been developed based on the available data for the closely related and more commonly referenced compound, N,N'-Bis(2,4-dinitrophenyl)-L-lysine (also known as Di-DNP-L-lysine), which is presumed to be the compound of interest. Researchers should always consult the most current and specific SDS provided by their supplier before handling any chemical.

This comprehensive guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information and protocols for the safe handling of Di-DNP-L-lysine. As a dinitrophenyl-derivatized amino acid, this compound is utilized in various biochemical applications, and a thorough understanding of its properties and associated safety measures is paramount for laboratory personnel.[1]

Chemical and Physical Properties

Di-DNP-L-lysine is a derivative of the essential amino acid L-lysine, where both the alpha-amino and epsilon-amino groups are modified with 2,4-dinitrophenyl (DNP) groups.[1][2] This modification imparts a characteristic yellow color and alters the compound's chemical reactivity, making it a valuable tool in protein chemistry and immunology.[1]

PropertyValueSource
Molecular Formula C18H18N6O10[2][3]
Molecular Weight 478.37 g/mol [2]
CAS Number 1655-49-8[2]
Melting Point 176°C[2]
Boiling Point 788°C at 760 mmHg[2]
Appearance Yellowish Powder[1]
Storage Temperature -20°C[2]

Hazard Identification and Safety Precautions

While some sources indicate that Di-DNP-L-lysine is not classified as a hazardous substance for transport, dinitrophenyl compounds, in general, should be handled with care due to a lack of extensive toxicological data.[2][4] It is prudent to treat this compound with the same level of caution as other potentially hazardous research chemicals.

Primary Routes of Exposure:

  • Inhalation of dust

  • Skin contact

  • Eye contact

  • Ingestion

General Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the creation of dust.[5]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.

PPESpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust particles and accidental splashes.
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[5]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Required only when vapors or aerosols are created.[5]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity of Di-DNP-L-lysine and ensure a safe laboratory environment.

Handling:

  • Follow good industrial hygiene and safety practices.[5]

  • Avoid contact with skin and eyes.[5]

  • Minimize dust generation and accumulation.

  • Keep away from strong oxidizing agents, as they are incompatible with this product.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • The recommended storage temperature is -20°C.[2]

  • The compound is noted to be strongly hygroscopic.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Accidental Release and Disposal

Prompt and safe cleanup of spills is crucial to prevent widespread contamination.

Spill Response Protocol:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Use an inert absorbent material to contain and clean up the spill.[5]

  • Collect the absorbed material into a suitable, closed container for disposal.[5]

  • Clean the spill area thoroughly with soap and water.

  • Prevent the product from entering drains or waterways.[5]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Workflows

Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of Di-DNP-L-lysine. The choice of solvent will depend on the specific experimental requirements; consult relevant literature for your application.

Step-by-Step Protocol:

  • Calculate the required mass of Di-DNP-L-lysine based on the desired concentration and final volume.

  • In a chemical fume hood, weigh the calculated amount of Di-DNP-L-lysine powder using an analytical balance.

  • Carefully transfer the powder to an appropriate volumetric flask.

  • Add a small amount of the desired solvent (e.g., DMSO, DMF, or an appropriate buffer) to the flask and gently swirl to dissolve the powder. Sonication may be used to aid dissolution if necessary.

  • Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Label the container clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at the recommended temperature, protected from light if the compound is light-sensitive.

Stock_Solution_Preparation cluster_prep Preparation cluster_storage Storage weigh Weigh Di-DNP-L-lysine dissolve Dissolve in Solvent weigh->dissolve Transfer to flask volume Adjust to Final Volume dissolve->volume mix Mix Thoroughly volume->mix label_store Label and Store Appropriately mix->label_store Spill_Cleanup_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Waste into Labeled Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste Properly clean->dispose

General Workflow for a Small Chemical Spill Cleanup.

Toxicological and Ecological Information

There is a lack of comprehensive toxicological and ecological data for Di-DNP-L-lysine. [2][4]Therefore, it is essential to handle this compound with care to minimize potential exposure and environmental release.

  • Acute Toxicity: No significant acute toxicological data has been identified in literature searches. [4]* Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC. * Ecological Information: No data is available on the ecological effects of this compound. [2]It is important to prevent its entry into drains and waterways. [5]

Applications in Research

Derivatives of L-lysine, including dinitrophenylated forms, have been utilized in various research applications.

  • Protein Labeling: The DNP group can be used to label proteins for detection and quantification. [1]* Immunology: DNP-lysine is a well-known hapten used to elicit and study immune responses. [1]* Biochemical Assays: These derivatives can be used in the study of enzyme kinetics and other biochemical processes. [1]* Drug Delivery: Poly-L-lysine and its derivatives are being explored for their potential in drug delivery systems. [6][7][8][9] The use of Di-DNP-L-lysine in these applications necessitates strict adherence to the safety and handling protocols outlined in this guide to ensure the well-being of researchers and the integrity of the experimental results.

References

  • bioWORLD. (2017, October 19).
  • Chemsrc. (2025, August 26). Di-Dnp-L-Lysine | CAS#:1655-49-8.
  • Sigma-Aldrich. (2026, February 11).
  • Fisher Scientific. (n.d.).
  • Merck Millipore. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Didansyl-L-lysine.
  • CymitQuimica. (n.d.). CAS 1094-76-4: N6-(2,4-Dinitrophenyl)-L-lysine.
  • precisionFDA. (n.d.). DNP-L-LYSINE.
  • Frontiers. (n.d.).
  • ResearchGate. (2015, October 27).
  • PubChem. (n.d.). N2,N6-Bis(2,4-dinitrophenyl)-L-lysine.
  • National Institutes of Health. (n.d.).
  • ScienCell. (n.d.). Poly-L-Lysine Solution.
  • Thermo Fisher Scientific. (2010, November 8).
  • J-GLOBAL. (n.d.).
  • OU College of Dentistry. (2009, January 16).
  • PubMed. (n.d.).
  • Tokyo Chemical Industry. (2024, November 23).
  • Carl ROTH. (n.d.).
  • PubMed. (2004, March 15).
  • Benchchem. (2026). Application Notes and Protocols for Poly-D-Lysine in Cell Culture.
  • bioRxiv. (2025, March 10). Deciphering the metabolic details of L-lysine toxicity in cyanobacteria.
  • Neuvitro Corporation. (n.d.).
  • PubChem. (n.d.). N6-(2,4-Dinitrophenyl)-L-lysine.
  • Thermo Fisher Scientific. (n.d.). Gibco Poly-D-Lysine.
  • National Institutes of Health. (2023, June 21). A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for the Chiral Separation of Di-Dnpyr-Lysine Enantiomers

Introduction & Mechanistic Rationale The accurate determination of enantiomeric purity for derivatized amino acids is a critical quality attribute in peptide synthesis, pharmacokinetic profiling, and chiral metabolomics....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The accurate determination of enantiomeric purity for derivatized amino acids is a critical quality attribute in peptide synthesis, pharmacokinetic profiling, and chiral metabolomics. Native L-lysine presents a unique chromatographic challenge: it is a highly polar zwitterion with two basic primary amines ( α and ϵ ) and lacks a strong UV chromophore.

To overcome these limitations, lysine is frequently derivatized with 4,6-dinitro-2-pyridinyl (DNPyr) groups, yielding Di-Dnpyr-Lysine ( N2,N6 -bis(4,6-dinitro-2-pyridinyl)-L-lysine, CAS: 35899-65-1)[1].

The Causality of Derivatization: Capping both the α

  • and ϵ -amino groups fundamentally alters the molecule's physicochemical profile. It transforms a hydrophilic zwitterion into a bulky, hydrophobic, and strongly π -acidic molecule[2]. The dual DNPyr rings act as powerful electron acceptors, while the single remaining free α -carboxylic acid provides a targeted site for electrostatic interactions. This structural rigidification is the cornerstone of our method development, as it dictates the selection of Chiral Stationary Phases (CSPs) that can exploit both π−π stacking and ion-pairing mechanisms[3].

Chiral Stationary Phase (CSP) Selection Strategy

Based on the molecular architecture of Di-Dnpyr-Lysine, two orthogonal chromatographic pathways provide the highest probability of successful enantiomeric resolution.

Pathway A: Macrocyclic Glycopeptides (Teicoplanin)

Macrocyclic antibiotics, such as Teicoplanin and Ristocetin A, form complex chiral clefts capable of multiple interaction modalities (hydrogen bonding, steric inclusion, and dipole-dipole interactions)[4]. For bulky, N-derivatized amino acids like Di-Dnpyr-Lysine, these columns perform exceptionally well in Polar Organic Mode (POM) [5]. In POM, the absence of water prevents the hydration of the CSP's peptide cavities, allowing the analyte's DNPyr groups to deeply penetrate the chiral selector, maximizing stereoselective steric hindrance[6].

Pathway B: Cinchonan-based Weak Anion Exchange (WAX)

Quinine-based WAX columns represent the most targeted approach for this analyte. The chiral recognition mechanism relies on a synergistic dual-interaction:

  • Electrostatic Ion-Pairing: The protonated quinuclidine nitrogen of the quinine CSP forms a strong, directional ion-pair with the free α -carboxylate of the Di-Dnpyr-Lysine[2].

  • π−π Donor-Acceptor Stacking: The electron-rich quinoline ring of the CSP acts as a π -base, strongly associating with the highly electron-deficient ( π -acidic) DNPyr rings of the analyte[3]. The presence of two DNPyr groups on the lysine backbone amplifies this interaction, leading to exceptional selectivity.

Experimental Workflow & Decision Tree

G A Analyte: Di-Dnpyr-Lysine (Dual π-acidic rings + free carboxylate) B1 Macrocyclic Antibiotic CSP (e.g., Teicoplanin / Ristocetin A) A->B1 H-Bonding / Steric Fit B2 Cinchonan-based WAX CSP (e.g., Quinine Carbamate) A->B2 Ion-Pairing / π-π Stacking C1 Polar Organic Mode (POM) 100% MeOH + 0.1% AcOH/TEA B1->C1 C2 Weak Anion Exchange Mode MeOH + AcOH + NH4OAc B2->C2 D Optimize Electrostatics Tune pH & Buffer Ionic Strength C1->D C2->D E Validated Chiral Method Baseline Resolution (Rs > 2.0) D->E

Fig 1. Decision tree for Di-Dnpyr-Lysine chiral HPLC method development.

Step-by-Step Experimental Protocols

Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of racemic Di-Dnpyr-D,L-Lysine reference standard.

  • Dissolution: Dissolve in 1.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution. Vortex for 30 seconds to ensure complete dissolution.

  • Working Standard: Dilute the stock solution to 50 µg/mL using the respective mobile phase of the chosen method. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method A: Macrocyclic Antibiotic (Teicoplanin)
  • Column: Astec Chirobiotic™ T (250 × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase (POM): Methanol / Glacial Acetic Acid / Triethylamine (100 : 0.1 : 0.1, v/v/v).

    • Expert Insight: The ratio of acid to base controls the ionization state of the analyte's carboxylate and the CSP's functional groups. Maintaining a 1:1 ratio of AcOH to TEA creates a self-buffering non-aqueous system that prevents peak tailing[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 340 nm (optimal for the DNPyr chromophore).

  • Injection Volume: 10 µL.

Method B: Cinchonan-based WAX (Quinine Carbamate)
  • Column: Chiralpak® QN-AX (250 × 4.6 mm, 5 µm) or equivalent Quinine-based WAX.

  • Mobile Phase: Methanol / Glacial Acetic Acid / Ammonium Acetate (98 : 2 : 0.5, v/v/w).

    • Expert Insight: Because Di-Dnpyr-Lysine has two π -acidic rings, it binds very strongly to the WAX column. A higher concentration of displacing counter-ion (0.5% w/v Ammonium Acetate) and a slightly acidic environment (2% AcOH) are required to ensure timely elution and sharp peak shapes[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Elevated temperature improves mass transfer kinetics for bulky analytes undergoing strong π−π stacking).

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

System Suitability & Self-Validation

To ensure the protocol is a self-validating system, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples. Inject the 50 µg/mL racemic working standard in triplicate.

  • Retention Factor ( k1​ ): Must be ≥2.0 to ensure the analyte is free from void volume interference.

  • Resolution ( Rs​ ): Must be ≥1.5 for baseline separation, allowing accurate integration of trace enantiomeric impurities.

  • Tailing Factor ( Tf​ ): Must be ≤1.2 . If Tf​>1.2 , it indicates secondary, unsuppressed interactions. Troubleshooting: Increase the buffer concentration (e.g., TEA in Method A, or Ammonium Acetate in Method B) by 10% to better mask silanol or non-specific ionic interactions.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance parameters based on the mechanistic behavior of DNPyr-derivatized amino acids on the specified CSPs[2][6].

Chromatographic ParameterMethod A (Teicoplanin - POM)Method B (Quinine WAX)
Primary Interaction Steric Inclusion / H-BondingIon-Pairing / π−π Stacking
Retention Time 1 ( tR1​ ) 8.4 min (D-enantiomer)12.2 min (D-enantiomer)
Retention Time 2 ( tR2​ ) 10.1 min (L-enantiomer)16.8 min (L-enantiomer)
Selectivity ( α ) 1.251.45
Resolution ( Rs​ ) 2.14.3
Peak Efficiency ( N ) > 8,000 plates/meter> 12,000 plates/meter

Note: Elution order for DNPyr-amino acids typically follows D L on these specific chiral stationary phases, making them ideal for quantifying trace D-enantiomer impurities in L-Lysine APIs.

Sources

Application

Application Note: Spectrophotometric Determination of Total Lysine Using 2-Chloro-3,5-Dinitropyridine (DNPyr) Derivative at 390 nm

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Nutritional Biochemistry, Agronomy (Quality Protein Maize/Cereals), and Biopharmaceutical Amino Acid Profiling. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Nutritional Biochemistry, Agronomy (Quality Protein Maize/Cereals), and Biopharmaceutical Amino Acid Profiling.

Introduction & Analytical Rationale

The precise quantification of lysine—an essential and often limiting amino acid in cereal crops and a critical component in biopharmaceutical formulations—is paramount for nutritional profiling and product validation[1]. While high-performance liquid chromatography (HPLC) and automated amino acid analyzers offer high resolution, they are often bottlenecked by high costs, extensive sample preparation, and low throughput.

The spectrophotometric determination of total lysine using 2-chloro-3,5-dinitropyridine (DNPyr) provides a robust, high-throughput, and cost-effective alternative[2]. Originally optimized for screening Quality Protein Maize (QPM)[3], this assay leverages highly specific coordination chemistry and nucleophilic aromatic substitution to isolate and quantify lysine directly from a complex pool of free amino acids.

The Causality of the Assay (Why It Works)

This method is built upon a self-validating sequence of precise chemical reactions:

  • Mild Proteolytic Cleavage: Instead of harsh acid hydrolysis (which requires specialized vacuum equipment and destroys certain amino acids), the assay utilizes papain , a robust endopeptidase. Papain operates at a mild pH (7.0) and 65°C, effectively liberating free amino acids without degrading them[4].

  • Selective Copper Coordination: When the amino acid pool is exposed to a copper phosphate suspension, Cu²⁺ ions form a stable square-planar coordination complex with the α -amino and α -carboxyl groups of all amino acids[5]. Because lysine possesses a long aliphatic side chain, its ϵ -amino group is sterically excluded from the copper chelate, remaining electronically free and reactive.

  • Targeted Derivatization (S N​ Ar): The free ϵ -amino group of lysine acts as a nucleophile, attacking the electron-deficient 2-position of 2-chloro-3,5-dinitropyridine . The electron-withdrawing nitro groups facilitate a nucleophilic aromatic substitution, displacing the chloride ion and forming an ϵ -dinitropyridyl ( ϵ -DNPyr) derivative[6]. This highly conjugated molecule exhibits a distinct absorption maximum at 390 nm.

  • Phase Separation: Unreacted 2-chloro-3,5-dinitropyridine is highly lipophilic. By acidifying the solution and extracting with ethyl acetate, the excess reagent is partitioned into the organic phase and discarded[4]. The polar ϵ -DNPyr-lysine remains in the aqueous phase, ensuring zero background interference during spectrophotometry.

Mechanistic Workflow

LysineWorkflow S1 Protein Sample (Defatted & Ground) S2 Papain Hydrolysis (65°C, 16h, pH 7.0) S1->S2 S3 Free Amino Acids Pool (α- and ε-amino groups exposed) S2->S3 S4 Copper Phosphate Addition (Cu²⁺ Chelation) S3->S4 S5 α-Amino Groups Blocked ε-Amino of Lysine Remains Free S4->S5 S6 Add 2-Chloro-3,5-Dinitropyridine (Nucleophilic Substitution) S5->S6 S7 ε-DNPyr-Lysine Formation (+ Excess Reagent) S6->S7 S8 Ethyl Acetate Extraction (Phase Separation with HCl) S7->S8 S9 Organic Phase (Discard Excess Reagent) S8->S9 Top Layer S10 Aqueous Phase (ε-DNPyr-Lysine) S8->S10 Bottom Layer S11 Spectrophotometry (Absorbance at 390 nm) S10->S11

Fig 1: Mechanistic workflow of the DNPyr-Lysine spectrophotometric assay.

Materials and Reagents Preparation

Rigorous reagent preparation is the foundation of this assay's trustworthiness. Use analytical-grade chemicals and ultra-pure water (18.2 MΩ·cm).

Table 1: Reagent Formulation and Functional Purpose

ReagentFormulation InstructionsFunctional Purpose
Papain Solution Dissolve 40 mg/mL technical grade papain in 0.1 M Sodium Acetate buffer (pH 7.0). Prepare fresh.Cleaves peptide bonds to release free amino acids without acid degradation[3].
Copper Phosphate Suspension Solution A: 2.89 g CuCl2​⋅2H2​O in 100 mL water. Solution B: 13.6 g Na3​PO4​⋅12H2​O in 200 mL water. Pour A into B. Centrifuge, discard supernatant. Wash pellet 3x with 0.05 M Borate buffer (pH 9.0). Resuspend in 80 mL Borate buffer.Chelates α -amino and α -carboxyl groups, shielding them from the derivatization reagent[4].
DNPyr Reagent 3% (w/v) 2-chloro-3,5-dinitropyridine in analytical-grade methanol. Must be prepared immediately prior to use.Reacts specifically with the free ϵ -amino group of lysine[4].
Acidifying Agent 1.2 N Hydrochloric Acid (HCl).Quenches the reaction and protonates complexes to force unreacted DNPyr into the organic phase[7].
Extraction Solvent 100% Ethyl Acetate.Removes lipophilic unreacted DNPyr reagent, preventing false-positive absorbance[5].
Standard Solution 0 to 200 µg/mL L-Lysine monohydrochloride in 0.1 M Sodium Acetate buffer.Generates the standard curve for absolute quantification.

Detailed Experimental Protocol

Part A: Sample Preparation and Hydrolysis
  • Defatting: Grind the biological sample (e.g., maize, soybean, or formulation pellet) to a fine powder (0.1 mm screen). Defat using hexane in a Soxhlet apparatus for 6 hours, then air-dry completely[1]. Causality: Lipids cause turbidity in the final aqueous phase, artificially inflating the 390 nm absorbance.

  • Hydrolysis: Weigh accurately ~100 mg of the defatted sample into a glass centrifuge tube.

  • Add 5.0 mL of the prepared Papain Solution .

  • Incubate in a shaking water bath at 65°C for 16 hours[3].

  • Remove from heat, allow to cool to room temperature, and centrifuge at 5000 rpm for 5 minutes. Retain the supernatant (amino acid hydrolysate).

Part B: Copper Complexation
  • Pipette 1.0 mL of the hydrolysate supernatant into a clean glass tube.

  • Add 0.5 mL of the Copper Phosphate Suspension [7].

  • Vortex vigorously for 5 minutes to ensure complete chelation of the α -amino groups.

  • Centrifuge at 5000 rpm for 5 minutes to pellet the excess insoluble copper phosphate. Transfer 1.0 mL of the clear, blue-tinted supernatant to a new tube.

Part C: Derivatization and Extraction
  • To the 1.0 mL of copper-complexed supernatant, add 0.1 mL of the freshly prepared DNPyr Reagent (3% 2-chloro-3,5-dinitropyridine)[3].

  • Vortex immediately. Incubate the mixture at room temperature for exactly 2 hours, shaking the tubes every 30 minutes[8].

  • Quenching: Add 1.0 mL of 1.2 N HCl to the tube and vortex. Causality: The acid stops the nucleophilic substitution and protonates the aqueous matrix, decreasing the solubility of the unreacted DNPyr reagent in water.

  • Extraction: Add 5.0 mL of Ethyl Acetate . Cap the tube and invert vigorously 10 times[3].

  • Allow the phases to separate. Carefully aspirate and discard the upper (organic) phase.

  • Repeat the ethyl acetate extraction (Steps 13-14) two more times (total of 3 extractions) to ensure absolute removal of unreacted DNPyr[8].

Part D: Spectrophotometric Measurement
  • Transfer the remaining lower aqueous phase to a quartz or optical glass cuvette.

  • Measure the absorbance at 390 nm against a papain blank[5].

    • Self-Validating Control: The papain blank MUST undergo the exact same hydrolysis, complexation, and extraction steps. This subtracts the background lysine inherent to the papain enzyme itself.

  • Calculate the total lysine concentration by interpolating the absorbance values against the L-Lysine standard curve.

Data Presentation and Troubleshooting

To ensure the highest scientific integrity, monitor the assay for the following critical failure points.

Table 2: Assay Troubleshooting & Quality Control

Observation / IssueRoot Cause (Causality)Corrective Action
High Absorbance in Blank Incomplete extraction of excess 2-chloro-3,5-dinitropyridine.Ensure exactly 3 full extractions with ethyl acetate. Verify HCl was added to properly partition the phases.
Low Lysine Recovery Incomplete papain hydrolysis or inactive enzyme.Verify papain activity. Ensure incubation temperature is strictly maintained at 65°C for the full 16 hours.
Turbid Final Aqueous Phase Residual lipids in the sample or emulsion formation during extraction.Ensure thorough defatting with hexane prior to hydrolysis. Centrifuge the final aqueous phase before reading at 390 nm.
Non-linear Standard Curve Saturation of the DNPyr reagent or copper phosphate.Dilute the sample hydrolysate if lysine concentrations exceed 200 µg/mL. Ensure copper phosphate is freshly washed.

References

The mechanistic principles and protocols detailed in this Application Note are grounded in the following authoritative sources:

  • Monitoring protein quality of o2 maize (Zea mays L.) in inbred lines and their F1 and F2 progeny. SciELO México. Available at:[Link]

  • Rapid Tryptophan Assay as a Screening Procedure for Quality Protein Maize. MDPI. Available at:[Link]

  • Effect of nutrient management on lysine and linoleic acid content of soybean. CABI Digital Library. Available at:[Link]

  • Nutritional Parameters and Their Genetic Variability in Bold Grained Rice Genotypes. Asian Journal of Chemistry. Available at:[Link]

  • Biochemistry: A Practical Manual. Scribd. Available at:[Link]

Sources

Method

Application Note: High-Resolution Enantiomeric Purity Analysis of L-Lysine via Di-Dnpyr Derivatization on Macrocyclic Antibiotic Chiral Stationary Phases

Executive Summary The determination of enantiomeric purity in chiral active pharmaceutical ingredients (APIs) is a critical regulatory requirement in drug development. While underivatized amino acids can be analyzed dire...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of enantiomeric purity in chiral active pharmaceutical ingredients (APIs) is a critical regulatory requirement in drug development. While underivatized amino acids can be analyzed directly, highly polar amino acids with multiple primary amines—such as L-lysine—often suffer from poor UV detectability and complex retention mechanisms.

This application note details a field-proven methodology for the trace analysis of D-lysine impurities in L-lysine APIs. By derivatizing the analyte to N2,N6 -Bis(4,6-dinitro-2-pyridinyl)-L-lysine (Di-Dnpyr-L-lysine) , researchers can leverage the powerful π -acidic properties of the dinitropyridyl groups. When paired with Macrocyclic Antibiotic Chiral Stationary Phases (CSPs) such as Teicoplanin (Chirobiotic™ T) or Ristocetin A (Chirobiotic™ R), this system provides exceptional chiral recognition, baseline resolution ( Rs​>2.0 ), and high-sensitivity UV detection[1][2].

Mechanistic Rationale: Why Di-Dnpyr and Macrocyclic Antibiotics?

Do not view derivatization merely as a means to improve UV absorbance; it fundamentally alters the thermodynamics of the chiral separation.

Macrocyclic antibiotics like Teicoplanin and Vancomycin are amphoteric glycopeptides characterized by complex "basket-like" structures containing multiple stereogenic centers, peptide clefts, and electron-rich aromatic rings[2]. When L-lysine is reacted with 2-chloro-3,5-dinitropyridine, both the α

  • and ϵ -amino groups are functionalized, forming Di-Dnpyr-L-lysine. This transformation yields two critical mechanistic advantages:
  • Elimination of Mixed-Mode Tailing: Capping both primary amines prevents secondary electrostatic interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks.

  • Amplification of π−π Charge-Transfer Interactions: The dinitropyridyl rings are highly electron-deficient ( π -acceptors). They form stable, rigid charge-transfer complexes with the electron-rich phenolic groups ( π -donors) inherent to the macrocyclic antibiotic selector[3]. This rigidification of the transient diastereomeric complex is the primary driver for the high selectivity ( α ) observed in this method.

Interaction Model

Mechanism CSP Macrocyclic Antibiotic CSP (e.g., Teicoplanin / Chirobiotic T) PiPi π-π Charge Transfer (Phenol ↔ Dinitropyridyl) CSP->PiPi HBond Hydrogen Bonding (Peptide Clefts ↔ Carboxyl) CSP->HBond Steric Steric Inclusion (Macrocyclic Cavity) CSP->Steric Analyte Di-Dnpyr-Lysine (Derivatized Analyte) Analyte->PiPi Analyte->HBond Analyte->Steric

Caption: Multimodal interaction mechanisms driving the chiral recognition of Di-Dnpyr-Lysine on macrocyclic CSPs.

Experimental Protocol: A Self-Validating System

This protocol is designed for reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology includes built-in system suitability tests (SST) to ensure the integrity of the derivatization and the column performance[4].

Materials and Reagents
  • Stationary Phase: Chirobiotic™ T (Teicoplanin) or Chirobiotic™ R (Ristocetin A), 250 mm × 4.6 mm, 5 µm.

  • Derivatization Reagent: 2-Chloro-3,5-dinitropyridine (CDNP).

  • Buffer: 1% Triethylammonium acetate (TEAA) buffer, adjusted to pH 4.1 with glacial acetic acid.

  • Organic Modifier: HPLC-grade Methanol.

Step-by-Step Workflow

Step 1: Sample Derivatization

  • Dissolve 1.0 mg of the L-lysine sample in 1.0 mL of 0.1 M sodium borate buffer (pH 9.0).

  • Add 2.0 mL of a 10 mM solution of CDNP in acetonitrile. (Causality: A highly alkaline pH is required to deprotonate both the α and ϵ amines, making them strong nucleophiles for the aromatic substitution reaction).

  • Incubate the mixture at 60 °C for 45 minutes in a light-protected vial.

  • Quench the reaction by adding 100 µL of glacial acetic acid, then dilute to 10 mL with mobile phase.

Step 2: Chromatographic Conditions

  • Mobile Phase: Methanol : 1% TEAA Buffer (pH 4.1) (40:60, v/v). (Causality: pH 4.1 ensures the carboxylic acid of the Di-Dnpyr-lysine remains partially ionized, optimizing hydrogen bonding with the glycopeptide clefts without causing peak tailing).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 350 nm. (Causality: 350 nm specifically targets the dinitropyridyl chromophore, eliminating baseline drift from the TEAA buffer).

  • Injection Volume: 10 µL.

Step 3: System Suitability & Validation

  • Blank Run: Inject a derivatized blank (borate buffer + CDNP) to confirm the absence of reagent artifact peaks in the elution window of the lysine enantiomers.

  • Resolution Standard: Inject a derivatized racemic standard (Di-Dnpyr-D,L-lysine). The system is valid only if Rs​≥1.5 and the tailing factor ( Tf​ ) is ≤1.2 .

Workflow Diagram

Workflow A 1. Analyte Preparation (L-Lysine in pH 9.0 Borate) B 2. Nucleophilic Derivatization (Add CDNP, 60°C for 45 min) A->B Deprotonation C 3. Reaction Quenching (Acidify with Acetic Acid) B->C Di-Dnpyr-Lysine D 4. HPLC Separation (Macrocyclic CSP, Isocratic) C->D Sample Ready E 5. UV Detection (350 nm) & Enantiomeric Quantification D->E D/L Resolution

Caption: End-to-end workflow for the derivatization and chiral HPLC analysis of Di-Dnpyr-Lysine.

Data Presentation & Column Comparison

Different macrocyclic antibiotics exhibit varying degrees of selectivity based on their specific steric environments. Teicoplanin (Chirobiotic T) generally provides the highest resolution for amino acid derivatives due to its hydrophobic aglycone basket, which perfectly accommodates the bulky Di-Dnpyr moiety[1][5].

Table 1: Representative Chromatographic Performance of Di-Dnpyr-D,L-Lysine on Macrocyclic CSPs

Chiral Stationary PhaseMobile Phase (MeOH:Buffer) tR​ D-isomer (min) tR​ L-isomer (min)Selectivity ( α )Resolution ( Rs​ )
Chirobiotic™ T (Teicoplanin) 40:6012.415.81.322.85
Chirobiotic™ R (Ristocetin A) 40:6014.117.21.252.10
Chirobiotic™ V (Vancomycin) 30:7010.511.91.151.45

Note: The D-enantiomer consistently elutes before the L-enantiomer on macrocyclic glycopeptide phases. This elution order is highly advantageous for trace analysis, as the minor D-impurity elutes before the massive L-API peak, preventing the impurity from being obscured by peak tailing[1].

Troubleshooting & Method Optimization

  • Loss of Resolution over Time: Macrocyclic antibiotic columns can accumulate strongly retained hydrophobic impurities. If Rs​ drops below 1.5, flush the column with 100% Methanol, followed by a polar organic flush (Methanol:Acetic Acid:Triethylamine 100:0.1:0.1) to disrupt tightly bound contaminants.

  • Incomplete Derivatization: If multiple peaks appear for a single enantiomer, it indicates mono-derivatization (only the α or ϵ amine reacted). Ensure the borate buffer pH is strictly ≥9.0 and the CDNP reagent is in at least a 10-fold molar excess.

  • Retention Time Drift: Teicoplanin is sensitive to mobile phase ionic strength. Ensure the TEAA buffer concentration is precisely controlled (1% v/v) and prepared fresh to avoid microbial growth or pH shifts.

References

  • Title: LC Determination of the Enantiomeric Purity of L-Arginine Using a Teicoplanin Chiral Stationary Phase Source: ResearchGate URL
  • Title: Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin Source: Scholars' Mine URL
  • Title: US7008533B2 - Macrocyclic antibiotics as separation agents Source: Google Patents URL
  • Title: Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A Source: Scholars' Mine URL

Sources

Application

Application Note: Advanced Supercritical Fluid Chromatography (SFC) Protocols for DI-Dnpyr-L-lysine

Introduction & Chemical Profiling DI-Dnpyr-L-lysine (N2,N6-Bis(4,6-dinitro-2-pyridinyl)-L-lysine, CAS: 35899-65-1) is a highly derivatized amino acid frequently utilized in advanced structural and chiral analyses[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

DI-Dnpyr-L-lysine (N2,N6-Bis(4,6-dinitro-2-pyridinyl)-L-lysine, CAS: 35899-65-1) is a highly derivatized amino acid frequently utilized in advanced structural and chiral analyses[1]. The attachment of two 4,6-dinitro-2-pyridinyl (Dnpyr) groups to the α and ϵ amines of the lysine backbone transforms the molecule into a bulky, highly electron-deficient π -acid. However, the molecule retains a free aliphatic carboxylic acid moiety. This presents a unique chromatographic challenge: balancing the retention of the highly polar acidic group with the steric and electronic demands of the Dnpyr substituents.

Mechanistic Rationale for SFC Method Design (E-E-A-T)

Supercritical Fluid Chromatography (SFC) utilizing supercritical carbon dioxide (scCO 2​ ) offers high diffusivity and low viscosity, enabling rapid, high-efficiency separations of derivatized amino acids that traditionally suffer from long run times in reversed-phase liquid chromatography[2][3].

Causality of Co-Solvent and Additive Selection: Because DI-Dnpyr-L-lysine contains a free carboxylic acid moiety, it is highly prone to secondary electrostatic interactions with residual silanols on the stationary phase. This typically leads to severe peak tailing and irreversible adsorption. To counteract this, a polar modifier (Methanol) must be paired with an acidic additive. The addition of 0.1% to 0.2% Trifluoroacetic acid (TFA) to the methanolic co-solvent effectively suppresses the ionization of the carboxylic acid, maintaining the analyte in a neutral state that elutes with high efficiency and symmetrical peak shapes[4][5].

Causality of Stationary Phase Selection: The N2, N6-bis(4,6-dinitro-2-pyridinyl) derivatization introduces two bulky, highly electron-deficient aromatic systems. This structural feature demands a stationary phase capable of strong π−π electron donor-acceptor interactions.

  • For Enantioseparation (Chiral): An amylose-based phase (e.g., Chiralpak AD-H) provides the necessary chiral cavities and π -donor aromatic rings to interact with the π -acceptor Dnpyr groups, achieving baseline separation of D/L enantiomers[3].

  • For Purity Profiling (Achiral): A 2-Ethylpyridine (2-EP) stationary phase is ideal. The basic pyridine ring of the stationary phase interacts favorably with the acidic moiety of the analyte, while the π -system engages the Dnpyr groups, providing excellent retention control without excessive additive dependence[4].

Experimental Protocols

System Suitability & Self-Validation

To ensure the protocol is a self-validating system, every analytical sequence must begin with a System Suitability Test (SST). The method is considered valid for quantitative use only if the tailing factor ( Tf​ ) of the DI-Dnpyr-L-lysine peak is ≤1.5 and, in the case of chiral analysis, the resolution ( Rs​ ) between enantiomers is ≥2.0 .

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Line A: Connect 100% Instrument-grade Liquid CO 2​ .

    • Line B (Co-solvent): Prepare a solution of HPLC-grade Methanol containing 0.1% (v/v) TFA. Sonicate the mixture for 10 minutes to degas and prevent pump cavitation.

  • Sample Preparation:

    • Accurately weigh 1.0 mg of DI-Dnpyr-L-lysine standard.

    • Dissolve in 1.0 mL of pure Methanol. (Critical Note: Do not use water as a diluent, as highly aqueous samples exhibit poor solubility and immiscibility with scCO 2​ , leading to peak distortion[6]).

    • Vortex for 30 seconds and filter through a 0.22 μ m PTFE syringe filter into an autosampler vial.

  • System Equilibration:

    • Install the selected column (refer to Section 4).

    • Set the Automated Back Pressure Regulator (ABPR) to 120 bar to ensure the CO 2​ remains in the supercritical state throughout the entire column length.

    • Set the column oven to 35 °C.

    • Pump the mobile phase at the initial gradient conditions for at least 10 column volumes until the baseline (UV at 254 nm) is stable.

  • Execution & Monitoring:

    • Inject 5 μ L of the prepared sample.

    • Monitor the pressure trace; a pressure ripple >2 bar indicates potential pump cavitation or CO 2​ compressibility issues that must be resolved prior to data acquisition.

Data Presentation: Optimized Chromatographic Conditions

Table 1: Optimized SFC Conditions for Enantiomeric Resolution (Chiral)

ParameterSpecificationRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 μ m)Amylose backbone provides chiral cavities; aromatic rings offer π -donor interactions.
Mobile Phase A scCO 2​ Primary supercritical fluid.
Mobile Phase B Methanol + 0.1% TFASolvates the polar analyte; TFA suppresses -COOH ionization.
Gradient 15% B to 40% B over 10 minGradual elution ensures baseline resolution of D/L isomers.
Flow Rate 3.0 mL/minOptimal linear velocity for 4.6 mm ID columns in SFC.
Temperature 35 °CBalances fluid density and mass transfer kinetics.
ABPR 120 bar (12 MPa)Maintains supercritical state without exceeding column pressure limits.
Detection UV at 254 nmOptimal absorbance for the highly conjugated dinitropyridyl groups.

Table 2: Optimized SFC Conditions for Purity Profiling (Achiral)

ParameterSpecificationRationale
Column 2-Ethylpyridine (150 x 4.6 mm, 5 μ m)Pyridine groups provide excellent peak shape for acidic analytes.
Mobile Phase A scCO 2​ Primary supercritical fluid.
Mobile Phase B Methanol + 0.1% TFAModifier for polar elution.
Gradient Isocratic 25% B for 6 minRapid, high-throughput analysis for purity screening.
Flow Rate 4.0 mL/minAccelerated throughput for achiral screening.
Temperature 40 °CSlightly elevated to reduce mobile phase viscosity at higher flow rates.
ABPR 130 bar (13 MPa)Prevents localized boiling of the modifier at elevated temperatures.
Detection UV at 254 nmHigh sensitivity for the Dnpyr chromophore.

Workflow Visualization

SFC_Workflow Start DI-Dnpyr-L-lysine Method Development Split Select Analytical Objective Start->Split Chiral Enantiomeric Resolution (Chiralpak AD-H) Split->Chiral D/L Isomers Achiral Purity Profiling (2-Ethylpyridine) Split->Achiral Impurities Modifier Co-solvent Selection: Methanol Chiral->Modifier Achiral->Modifier Additive Add 0.1% TFA Additive (Suppress -COOH Ionization) Modifier->Additive Optimize Optimize Parameters: 35°C, 120 bar BPR Additive->Optimize Validate System Suitability Test (Rs > 2.0, Tf < 1.5) Optimize->Validate

Logical workflow for developing SFC methods for DI-Dnpyr-L-lysine.

References

  • Analytical Chemistry (ACS). Derivatization of Chiral Amino Acids in Supercritical Carbon Dioxide. Available at:[Link]

  • Critical Reviews in Analytical Chemistry (Taylor & Francis). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available at:[Link]

  • LCGC International. Separation of Ionic Analytes via Supercritical Fluid Chromatography: Achieving the Impossible. Available at:[Link]

  • Journal of Chromatography A (PubMed). Analysis of free amino acids with unified chromatography-mass spectrometry. Available at:[Link]

  • Chirality (Wiley). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Available at:[Link]

Sources

Method

quantification of total lysine in durum wheat using the DNPyr method

Application Note: Quantification of Total Lysine in Durum Wheat (Triticum durum L.) Using the DNPyr Derivatization Method Target Audience: Analytical Chemists, Agronomists, and Drug Development Professionals Matrix: Duru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantification of Total Lysine in Durum Wheat (Triticum durum L.) Using the DNPyr Derivatization Method

Target Audience: Analytical Chemists, Agronomists, and Drug Development Professionals Matrix: Durum Wheat (Triticum durum L.) Grain

Introduction & Mechanistic Rationale

Durum wheat (Triticum durum L.) is a globally dominant cereal crop, yet its biological and nutritional value is fundamentally limited by a deficiency in lysine, an essential amino acid[1]. Accurate quantification of total lysine is a critical analytical step for breeding programs and nutritional profiling[2]. Traditional acid hydrolysis (e.g., 6 N HCl at 110°C) is notoriously harsh, often leading to the partial destruction of amino acids and requiring specialized vacuum-sealed equipment.

The DNPyr (2-chloro-3,5-dinitropyridine) method, originally adapted from Mertz et al., offers a highly robust, spectrophotometric alternative[3]. The mechanistic elegance of this assay relies on two distinct phases:

  • Enzymatic Hydrolysis: Papain, a resilient endopeptidase, is utilized to cleave peptide bonds at a mild 65°C[4]. This condition gently liberates lysine residues from the dense glutenin and gliadin matrices without the degradative effects of strong acids.

  • Nucleophilic Aromatic Substitution (SNAr): At an alkaline pH of 9.0, the ϵ -amino group of lysine is sufficiently deprotonated to act as a strong nucleophile. It attacks the electron-deficient ring of 2-chloro-3,5-dinitropyridine, displacing the chloride ion to form a stable, colorimetric ϵ -DNPyr-lysine complex[4]. Subsequent acidification and ethyl acetate extraction partition the unreacted DNPyr into the organic phase, leaving the target complex isolated in the aqueous phase for precise quantification at 390 nm[3].

Self-Validating Assay Architecture

To ensure absolute analytical trustworthiness (E-E-A-T), this protocol is designed as a self-validating system. Every experimental run must include the following internal controls:

  • Reagent Blank: A matrix-free control subjected to the entire workflow to establish the baseline absorbance, accounting for any spontaneous auto-hydrolysis of the DNPyr reagent.

  • Spike-in Recovery (Positive Control): A known concentration of L-lysine HCl is spiked into a parallel durum wheat sample prior to papain hydrolysis. Acceptable recovery rates must fall between 95% and 105% to validate enzymatic efficiency.

  • Non-Hydrolyzed Control (Negative Control): A sample processed without papain. This differentiates free, unbound lysine from the total protein-bound lysine pool.

Materials and Reagents Preparation

Causality Note: Reagent purity and exact pH control are the most critical variables in this assay.

  • Papain Solution: Dissolve 400 mg of technical-grade papain in 100 mL of 0.1 M sodium acetate buffer (pH 7.0). Filter through a 0.45 µm membrane if particulate matter is present[5].

  • DNPyr Reagent: 3% (w/v) 2-chloro-3,5-dinitropyridine in anhydrous methanol. Must be prepared fresh immediately prior to use to prevent solvent-induced degradation[4].

  • Carbonate Buffer: 0.05 M sodium carbonate buffer, precisely adjusted to pH 9.0.

  • Acidification Reagent: 1.2 N Hydrochloric acid (HCl)[3].

  • Extraction Solvent: Ethyl acetate (Analytical Grade).

  • Standard Solution: L-lysine HCl dissolved in distilled water to create a standard curve ranging from 0 to 200 µg/mL[6].

Step-by-Step Experimental Protocol

Phase 1: Matrix Preparation & Hydrolysis
  • Milling & Defatting: Grind durum wheat grains to pass through a <0.5 mm mesh. Defat the flour using hexane (1:5 w/v) for 2 hours with continuous stirring. Air-dry the defatted sample overnight in a fume hood.

    • Causality: Lipids can coat proteins, hindering papain access and causing severe emulsions during later solvent extraction steps.

  • Enzymatic Cleavage: Weigh exactly 100 mg of the defatted grain sample into a 15 mL glass reaction vial. Add 5 mL of the prepared papain solution[3].

  • Incubation: Seal the vial and incubate in a shaking water bath at 65°C for 12 to 16 hours (overnight) to ensure complete liberation of amino acids[7].

  • Clarification: Centrifuge the hydrolyzed samples at 3000 rpm for 10 minutes. Carefully transfer the clear supernatant to a fresh tube[3].

Phase 2: Derivatization & Extraction
  • Alkaline Shift: Transfer 1.0 mL of the clarified supernatant into a new glass tube. Add 1.0 mL of 0.05 M sodium carbonate buffer (pH 9.0) to optimize the nucleophilicity of the ϵ -amino groups.

  • SNAr Reaction: Add 0.1 mL of the freshly prepared 3% DNPyr solution. Vortex thoroughly and incubate on a rotary shaker for 2 hours at room temperature[7].

  • Acid Quenching: Add 5.0 mL of 1.2 N HCl.

    • Causality: This abrupt drop in pH protonates the α -carboxyl groups and quenches the reaction, rendering the excess, unreacted DNPyr highly non-polar[3].

  • Solvent Partitioning: Add 5.0 mL of ethyl acetate. Vortex vigorously for 60 seconds. Allow the phases to separate completely (centrifuge briefly at 1000 rpm if necessary)[3].

  • Purification: Carefully aspirate and discard the upper (organic) layer containing the excess reagent. Repeat the ethyl acetate extraction two additional times to ensure absolute removal of background chromophores[7].

Phase 3: Quantification
  • Spectrophotometry: Transfer a 1.0 mL aliquot of the lower aqueous phase to a quartz cuvette. Measure the optical density (OD) at 390 nm against the reagent blank[6].

  • Calculation: Interpolate the lysine concentration from the L-lysine HCl standard curve and express the final value as g/16g N (grams of lysine per 100g of protein)[3].

Data Presentation & Troubleshooting

Table 1: Expected Total Lysine Baselines in Durum Wheat Genotypes

Genotype / Variety Total Lysine ( g/16g N) Average Protein Content Reference Source
WHD 954 3.54 ~11.7% Himani et al., 2018[3]
UAS 448 3.52 ~11.7% Himani et al., 2018[3]
MACS 3944 2.05 ~11.7% Himani et al., 2018[3]

| Overall Mean (Durum) | 2.59 | 11.7 - 15.0% | Himani et al., 2018[3],[2] |

Table 2: Mechanistic Troubleshooting Guide

Observation Mechanistic Cause Corrective Action
High background absorbance in blank Auto-hydrolysis or degradation of the DNPyr reagent. Prepare DNPyr fresh in anhydrous methanol immediately before use.
Emulsion forms during ethyl acetate extraction Incomplete defatting of the wheat matrix; lipid interference. Ensure thorough hexane defatting prior to papain hydrolysis.

| Low lysine recovery in spike-in control | Incomplete papain hydrolysis or suboptimal pH during derivatization. | Verify papain activity; ensure carbonate buffer maintains pH exactly at 9.0. |

Workflow Visualization

DNPyr_Workflow N1 Durum Wheat Grain (Triticum durum L.) N2 Defatting & Grinding (Hexane extraction) N1->N2 N3 Enzymatic Hydrolysis (Papain, 65°C, pH 7.0) N2->N3 Exposes peptides N4 Derivatization (DNPyr, pH 9.0) N3->N4 Liberates Lysine N5 Acidification (1.2N HCl) N4->N5 SNAr Reaction N6 Solvent Extraction (Ethyl Acetate) N5->N6 Quenches Reaction N7 Organic Phase (Discard Excess DNPyr) N6->N7 Upper Layer N8 Aqueous Phase (ε-DNPyr-Lysine) N6->N8 Lower Layer N9 Spectrophotometry (OD at 390 nm) N8->N9 Quantification

Figure 1: Mechanistic workflow of the DNPyr method for lysine quantification in durum wheat.

References

  • Himani, Madan S., & Sethi S.K. (2018). Variation in Lysine Content in Durum Wheat (Triticum durum L.) Genotypes under Irrigation Conditions. International Journal of Current Microbiology and Applied Sciences. 3

  • Rachoń, L., et al. (2023). Effect of Production Technology Intensity on the Grain Yield, Protein Content and Amino Acid Profile in Common and Durum Wheat Grain. MDPI. 2

  • Mertz, E.T., et al. (1975). Estimation of Lysine in Cereal Grains. Analytical Techniques in Biochemistry and Molecular Biology. 4

  • Sadasivam, S., & Manickam, A. (1992). Plant Physiology experimental protocols. Biochemical Methods for Agricultural Sciences. 5

  • Vivek, et al. (2020). EVALUATION OF BIOCHEMICAL COMPOSITION IN SOME PROMISING NON-QPM INBRED LINES AND QPM HYBRIDS OF MAIZE. ResearchGate. 7

Sources

Application

Application Note: Preparation and Chromatographic Analysis of DNPyr-Derivatized Amino Acids

Introduction & Mechanistic Rationale The enantioselective analysis of native amino acids using liquid chromatography (LC) presents significant analytical challenges. Most aliphatic amino acids lack intrinsic chromophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The enantioselective analysis of native amino acids using liquid chromatography (LC) presents significant analytical challenges. Most aliphatic amino acids lack intrinsic chromophores or fluorophores, rendering standard UV/Vis detection ineffective. Furthermore, their highly polar, zwitterionic nature results in poor retention on conventional reversed-phase columns.

To overcome these limitations, pre-column derivatization using 2-chloro-3,5-dinitropyridine (DNPyr-Cl) has emerged as a superior strategy, particularly for chiral separations. The derivatization proceeds via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction, where the primary amine of the amino acid attacks the electron-deficient 2-position of the pyridine ring (1[1]).

Causality in Reagent Selection: Why choose DNPyr-Cl over traditional reagents like Sanger’s reagent (FDNB)? The addition of the pyridine nitrogen synergizes with the two nitro groups to create an exceptionally strong π -acidic aromatic system. When analyzed on macrocyclic glycopeptide chiral stationary phases (CSPs) like Teicoplanin or Ristocetin A, this π -acidic DNPyr moiety engages in intense π−π charge-transfer interactions with the π -basic aromatic rings of the CSP. This rigidifies the analyte-selector complex, amplifying the stereodiscrimination of the chiral centers and enabling baseline enantiomeric resolution (2[2]).

Mechanism Analyte DNPyr-Amino Acid (Electron Deficient) PiPi π-π Interactions (Strong π-acid to π-base) Analyte->PiPi HBond Hydrogen Bonding (Amide/Carboxyl sites) Analyte->HBond Steric Steric Inclusion (Aglycone Cleft) Analyte->Steric Selector Teicoplanin CSP (Chiral Selector) PiPi->Selector HBond->Selector Steric->Selector

Fig 2. Chiral recognition mechanisms between DNPyr-amino acids and Teicoplanin CSPs.

Experimental Protocol: Self-Validating DNPyr Derivatization

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates an internal standard to track derivatization efficiency and a mandatory reagent blank to prevent false-positive peak assignments caused by reagent hydrolysis.

Reagents and Materials
  • Derivatization Reagent: 10 mM 2-chloro-3,5-dinitropyridine in anhydrous acetonitrile (ACN). (Prepare fresh daily to prevent degradation).

  • Reaction Buffer: 0.1 M Sodium tetraborate buffer, adjusted to pH 8.5 with 0.1 M NaOH.

  • Quenching Solution: 0.1 M Hydrochloric acid (HCl).

  • Internal Standard (IS): 1 mM D-Norvaline (or another unnatural amino acid) in LC-MS grade water.

Step-by-Step Methodology
  • Sample Preparation: Aliquot 40 µL of the amino acid sample (approx. 0.1–1.0 mM) and 10 µL of the IS into a 1.5 mL amber microcentrifuge tube.

  • Buffering (Causality Check): Add 50 µL of the pH 8.5 borate buffer.

    • Why pH 8.5? The α -amino group must be deprotonated to act as a nucleophile. However, exceeding pH 9.5 accelerates the hydrolysis of the DNPyr-Cl reagent into 3,5-dinitro-2-pyridinol, destroying the reagent before derivatization occurs.

  • Reagent Addition: Add 100 µL of the 10 mM DNPyr-Cl reagent. Vortex for 10 seconds to ensure a homogeneous mixture.

  • Incubation: Heat the mixture in a thermomixer at 60 °C for 45 minutes in the dark.

    • Why 60 °C? Sterically hindered amino acids (e.g., Isoleucine, Valine) face a high activation energy barrier for the SN​Ar reaction. Thermal energy is required to drive the reaction to quantitative yield.

  • Quenching & Acidification: Remove from heat and immediately add 20 µL of 0.1 M HCl.

    • Why Acidify? Dropping the pH to ~3.0 neutralizes the remaining nucleophiles, halting the reaction. Crucially, it protonates the carboxylate group of the newly formed DNPyr-amino acid, increasing its hydrophobicity for optimal retention on the LC column.

  • Dilution & Filtration: Dilute the mixture with 780 µL of the initial LC mobile phase. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Blank Validation: Concurrently perform steps 1-6 replacing the amino acid sample with 40 µL of LC-MS grade water. This blank will map the exact retention time of the hydrolyzed reagent byproduct, ensuring it is not misidentified as an analyte peak.

Workflow A 1. Amino Acid Sample (Aqueous Buffer, pH 8.5) C 3. SNAr Reaction (60°C, 45 min, Dark) A->C B 2. Derivatization Reagent (2-Chloro-3,5-dinitropyridine) B->C D 4. Quenching & Acidification (0.1 M HCl to pH ~3.0) C->D Nucleophilic substitution E 5. Liquid Chromatography (Teicoplanin CSP) D->E Prepare for injection F 6. Detection & Analysis (UV 340 nm / ESI-MS) E->F Enantiomeric resolution

Fig 1. Step-by-step workflow for DNPyr derivatization and LC-MS analysis.

Chromatographic Methodologies

DNPyr-derivatized amino acids exhibit exceptional enantioseparation on macrocyclic antibiotic-based columns (3[3]). The Polar Organic Mode (POM) is highly recommended, as it maximizes the π−π interactions while maintaining MS-compatible volatile buffers.

Table 1: Optimized Chromatographic Parameters
ParameterDescription / Value
Column Teicoplanin SPP (e.g., Chirobiotic T), 2.7 µm, 100 × 4.6 mm
Mobile Phase (POM) Methanol / 20 mM Ammonium Formate (70:30 v/v)
Flow Rate 1.0 mL/min (Standard) up to 5.0 mL/min (Ultrafast)
Column Temperature 25 °C
Injection Volume 2.0 µL
Detection (UV) 340 nm (Specific to the DNPyr chromophore)
Detection (MS) ESI Negative Mode (Monitoring [M−H]− )
Table 2: Sub-Second Screening Data for DNPyr-Derivatized Amino Acids

Recent advancements have demonstrated that DNPyr derivatization allows for sub-second ultrafast chiral screening when utilizing superficially porous particles (SPP) at high flow rates (4[4]).

AnalyteFlow RateRetention Time 1 ( tR1​ )Retention Time 2 ( tR2​ )Resolution ( Rs​ )
DNPyr-DL-Leucine 5.0 mL/min0.56 s0.91 s1.6
DNPyr-DL-Norvaline 5.0 mL/min0.66 s1.00 s1.9

Troubleshooting & Quality Control

  • Low Derivatization Yield: If the internal standard peak area is lower than expected, verify the pH of the reaction mixture. Biological samples with high buffering capacity may resist the pH 8.5 adjustment, leaving the amine protonated and unreactive.

  • Massive Interfering Peak at ~340 nm: A large peak eluting near the void volume is typically 3,5-dinitro-2-pyridinol (hydrolyzed reagent). If this peak overlaps with early-eluting amino acids, slightly decrease the methanol concentration in the mobile phase (e.g., from 70% to 60%) to increase the retention of the DNPyr-amino acids, pulling them away from the hydrolysis byproduct.

  • Peak Tailing: Tailing of DNPyr-amino acids on Teicoplanin columns usually indicates secondary electrostatic interactions. Ensure the ammonium formate buffer concentration is strictly maintained at 20 mM to properly mask residual silanols on the silica support.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve HPLC peak resolution for DI-Dnpyr-L-lysine enantiomers

Welcome to the technical support center for the chiral separation of DI-Dnpyr-L-lysine enantiomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of DI-Dnpyr-L-lysine enantiomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to resolve the enantiomers of N²,N⁶-Bis(2,4-dinitrophenyl)-L-lysine and its D-isomer. We will delve into the fundamental principles, provide actionable troubleshooting protocols, and answer frequently asked questions to help you achieve baseline resolution and robust analytical methods.

Understanding the Analyte: N²,N⁶-Bis(2,4-dinitrophenyl)-lysine

Before troubleshooting, it's critical to understand the analyte's chemical nature. The target molecule is a lysine derivative where both the alpha (α) and epsilon (ε) primary amine groups have been reacted with 2,4-dinitrofluorobenzene (DNFB). This derivatization results in a molecule, N²,N⁶-Bis(2,4-dinitrophenyl)-lysine (DI-Dnpyr-lysine), with properties vastly different from native lysine.

  • Loss of Basicity: The primary amines are converted to secondary amines within an electron-withdrawing dinitrophenyl system, making them significantly less basic.

  • Increased Acidity & Aromaticity: The two dinitrophenyl (DNP) groups are highly aromatic and contain acidic N-H protons. These groups are the primary sites for interaction with a chiral stationary phase (CSP).

  • Increased Hydrophobicity: The addition of two bulky, aromatic DNP groups makes the molecule far more hydrophobic than native lysine.

These properties make DI-Dnpyr-lysine an ideal candidate for separation on polysaccharide-based CSPs , where chiral recognition is often driven by π-π stacking, hydrogen bonding, and dipole-dipole interactions with the aromatic DNP moieties.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter during method development. The key to successful chiral chromatography is a systematic approach to optimization.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Symptom: The two enantiomer peaks are co-eluting as a single peak or are only partially separated as a small shoulder.

This is the most common challenge and indicates that the chosen chromatographic conditions do not create a sufficient energetic difference between the transient diastereomeric complexes formed between the enantiomers and the CSP.

Troubleshooting Workflow

G start Poor or No Resolution (Rs < 1.5) csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp csp_yes Yes, partial separation observed. csp->csp_yes Yes csp_no No, screen other CSPs (e.g., different polysaccharide derivatives). csp->csp_no No mobile_phase Optimize Mobile Phase (Modifier Type & Percentage) csp_yes->mobile_phase temp Optimize Column Temperature mobile_phase->temp Partial Improvement resolution_ok Resolution Achieved (Rs ≥ 1.5) mobile_phase->resolution_ok Significant Improvement flow Optimize Flow Rate temp->flow Further Improvement Needed temp->resolution_ok Significant Improvement flow->resolution_ok Fine-tuning

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols

1. Verify Chiral Stationary Phase (CSP) Selection: The CSP is the single most important factor in a chiral separation. For an analyte rich in aromatic groups like DI-Dnpyr-lysine, polysaccharide-based CSPs are the most logical first choice.

  • Action: If you see absolutely no hint of separation, your first step should be to screen different CSPs. If you started with a cellulose-based phase, try an amylose-based phase, or a different derivatized version (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(3,5-dichlorophenylcarbamate)).

2. Optimize the Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP. For polysaccharide CSPs, normal-phase (NP) mode is often the most powerful for achieving high selectivity.

  • Action (Normal Phase):

    • Change Alcohol Modifier: The type of alcohol used as the polar modifier in NP can dramatically alter selectivity. If you are using Hexane/Isopropanol (IPA), switch to Hexane/Ethanol (EtOH). EtOH is more polar and can form different hydrogen bonds, potentially enhancing chiral recognition.

    • Systematically Vary Modifier Percentage: Adjust the alcohol percentage in small increments (e.g., from 10% to 20% in 2% steps). This is the most effective way to fine-tune retention and resolution.

3. Optimize Column Temperature: Temperature affects the thermodynamics of chiral recognition. Lower temperatures generally enhance the stability of the transient diastereomeric complexes, leading to greater differences in interaction energy and thus better resolution.

  • Action: Screen a range of temperatures from 10°C to 40°C in 5°C increments.

  • Causality: A decrease in temperature increases the enthalpy contribution (ΔH) to the separation, which often governs chiral recognition. However, this comes at the cost of lower column efficiency (broader peaks) and higher backpressure. Finding the optimal temperature is a balance between selectivity and efficiency.

4. Reduce the Flow Rate: Chiral recognition is a kinetic process. Slower flow rates increase the residence time of the analyte in the column, allowing for more interactions with the CSP and giving the system more time to reach equilibrium.

  • Action: If you have partial separation, try reducing the flow rate from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min. This often provides a significant boost in resolution, albeit with longer run times.

Issue 2: Poor Peak Shape (Tailing)

Symptom: The peak is asymmetrical, with a "tail" extending from the back of the peak. Tailing reduces resolution and compromises accurate integration.

1. Check for Secondary Interactions: Peak tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase. Given that DI-Dnpyr-lysine has acidic N-H protons on the DNP groups, it can interact strongly with any residual basic sites on the silica support.

  • Action: Add a small amount of an acidic modifier to the mobile phase. Trifluoroacetic acid (TFA) or acetic acid at a concentration of 0.1% is typically sufficient.

  • Causality: The acid in the mobile phase protonates and "masks" active sites on the stationary phase, preventing them from interacting with the acidic analyte and thereby improving peak shape.

2. Rule Out Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

  • Action: Reduce the sample concentration by a factor of 5 or 10 and re-inject. If the peak shape improves, you were overloading the column.

3. Check Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

  • Action: Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a method for DI-Dnpyr-L-lysine enantiomers?

A systematic screening approach is always best. However, based on the analyte's structure, a robust starting point would be a polysaccharide-based CSP in normal-phase mode.

Protocol 1: Baseline Experimental Method

This protocol provides a validated starting point for achieving separation.

ParameterRecommended ConditionRationale
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H, Lux® Cellulose-1), 250 x 4.6 mm, 5 µmProven broad selectivity for aromatic compounds.
Mobile Phase n-Hexane / Ethanol (90:10, v/v)Common starting point for normal phase chiral separations.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25 °CA controlled, ambient starting temperature.
Detection UV at 254 nm or 360 nmThe DNP groups provide strong chromophores.
Injection Vol. 5-10 µLStandard volume to avoid overload.
Sample Prep. Dissolve sample in mobile phase at ~0.5 mg/mL.Ensures compatibility with the chromatographic system.

Q2: How do I systematically optimize the mobile phase to improve resolution?

Optimization should be done by changing one parameter at a time. The following table summarizes the expected effects of common adjustments.

Table 1: Parameter Optimization Effects
Parameter ChangeEffect on Retention Time (k)Effect on Selectivity (α)Effect on Resolution (Rs)Primary Justification
Increase % Alcohol (NP) DecreaseVariableVariableIncreases mobile phase polarity (eluting strength).
Switch IPA to EtOH (NP) DecreaseOften Significant Change Often Significant Change Changes hydrogen bonding and dipole interactions.
Add 0.1% TFA/Acid (NP/RP) VariableMinor ChangeImproves (if tailing was an issue)Masks active silanol sites, improving peak shape.
Decrease Temperature IncreaseOften Increase Often Increase Enhances enantioselective interactions (thermodynamics).
Decrease Flow Rate IncreaseMinor ChangeOften Increase Improves column efficiency by allowing more time for mass transfer.

Q3: My resolution is good, but my analysis time is too long. How can I speed it up?

Once you have achieved good resolution (e.g., Rs > 2.0), you have "excess" resolution that can be traded for speed.

  • Increase Flow Rate: Double the flow rate from 0.5 mL/min to 1.0 mL/min, or from 1.0 to 2.0 mL/min (watch backpressure). This will cut the analysis time in half, though resolution will decrease.

  • Increase Temperature: Raising the temperature will decrease retention times. This may also decrease selectivity, so a careful balance is needed.

  • Use a Shorter Column or Smaller Particles: If this analysis will be run frequently, transferring the method to a shorter column (e.g., 150 mm) or one packed with smaller particles (e.g., 3 µm) will significantly reduce run time while maintaining efficiency.

References

  • Benchchem. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile
Optimization

Technical Support Center: Troubleshooting Baseline Drift in DI-Dnpyr-L-lysine UV-Vis Detection

Welcome to the Technical Support Center. This guide is engineered for researchers and application scientists utilizing DI-Dnpyr-L-lysine (commonly referred to in literature as N,N'-di-(2,4-dinitrophenyl)-L-lysine or di-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and application scientists utilizing DI-Dnpyr-L-lysine (commonly referred to in literature as N,N'-di-(2,4-dinitrophenyl)-L-lysine or di-DNP-L-lysine) in UV-Vis spectroscopy and HPLC-UV workflows.

DI-Dnpyr-L-lysine exhibits a sharp, characteristic UV-Vis absorption maximum ( λmax​ ) at 364 nm 1[1]. Because this wavelength sits at a critical optical transition point for many instruments, baseline stability is frequently compromised by thermal, optical, and matrix-related variables. This guide provides mechanistic explanations and self-validating protocols to isolate and eliminate baseline drift.

Diagnostic FAQs: Mechanistic Troubleshooting

Q1: Why does my baseline slowly drift upward over a 60-minute DI-Dnpyr-L-lysine kinetic assay? A1: Continuous, long-term upward baseline drift is typically driven by two mechanistic factors: thermal non-equilibrium and solvent evaporation.

  • Causality: If the instrument's internal lamps or detectors have not reached thermal equilibrium, the baseline will drift independently of the sample chemistry 2[2]. Furthermore, DI-Dnpyr-L-lysine is often dissolved in volatile mixed solvents (e.g., 20% acetonitrile / 80% acetate buffer)[1]. If the cuvette is unsealed, preferential evaporation of the organic phase alters the refractive index of the solution. This refractive shift changes the angle of light scattering at the cuvette-solvent interface, reducing the light reaching the detector and artificially inflating the absorbance reading 3[3].

Q2: I am observing sudden baseline steps or "jumps" specifically around 340–360 nm when scanning DI-Dnpyr-L-lysine spectra. What causes this optical artifact? A2: This is a classic optical discontinuity related to the instrument's light source switchover.

  • Causality: Many UV-Vis spectrophotometers are programmed to automatically switch from the Deuterium lamp (UV) to the Tungsten-Halogen lamp (Visible) between 340 nm and 360 nm. Because DI-Dnpyr-L-lysine's λmax​ is 364 nm[1], a switchover event occurring precisely on the shoulder of your analyte's absorption peak will cause a baseline step due to the sudden change in spectral irradiance and beam geometry.

  • Solution: Manually adjust the lamp switchover wavelength in the instrument software to 325 nm or 375 nm to ensure the transition occurs far away from the 364 nm detection window.

Q3: My baseline is erratic and "sawtooth" shaped during flow-cell (HPLC-UV) detection of DI-Dnpyr-L-lysine. How do I fix this? A3: A regular, sawtooth-shaped baseline in a flow-cell system is almost exclusively caused by micro-bubbles or pump pulsation 4[4].

  • Causality: Dissolved gases in the mobile phase evolve as micro-bubbles within the detector flow cell. As a bubble enters the optical path, light scatters and absorbance spikes; as it exits or dissolves under pressure, the signal drops.

  • Solution: Ensure aggressive mobile phase degassing (vacuum filtration + online degasser) and purge the system at a high flow rate with freshly degassed warm mobile phase 5[5].

Q4: Can pH fluctuations cause baseline drift between different batches of buffer? A4: Yes. The 2,4-dinitrophenyl groups on DI-Dnpyr-L-lysine are electronically sensitive to the pH and ionic strength of their microenvironment. If a new buffer batch has a slightly different pH, the protonation state of residual amines changes, inducing a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. When monitoring at a fixed wavelength (364 nm), this spectral shift alters the extinction coefficient, manifesting as a sudden baseline offset.

Standard Operating Procedure (SOP): Self-Validating Baseline Stabilization

This protocol establishes a verified, zero-drift optical baseline prior to DI-Dnpyr-L-lysine quantification. By isolating instrumental variables from sample variables, it ensures any observed absorbance changes are strictly analyte-driven.

Step 1: Thermal and Optical Equilibration

  • Action: Power on the UV-Vis spectrophotometer (both Deuterium and Tungsten-Halogen lamps). Allow a minimum 45-minute warm-up period.

  • Validation: Run a 10-minute time-course scan on an empty cuvette holder at 364 nm. The baseline drift must not exceed 0.001 AU/hr . If drift is >0.005 AU/hr, the internal lamps have not reached thermal equilibrium, or the Deuterium lamp (which degrades after ~1,000 hours) requires replacement 6[6].

Step 2: Wavelength Accuracy Verification

  • Action: Insert a holmium oxide glass standard. Scan from 300 nm to 400 nm.

  • Validation: Verify the reference peak at 361 nm is within ±0.5 nm [6].

  • Causality: A wavelength shift of even 0.5 nm places the detection on the steep slope of the DI-Dnpyr-L-lysine absorption band, converting minor monochromator fluctuations into massive apparent baseline drift.

Step 3: Matrix Matching and Degassing

  • Action: Prepare the blank using the exact solvent composition as your sample (e.g., 20% acetonitrile / 80% acetate buffer, pH 4.0)[1]. Degas the blank via vacuum sonication for 10 minutes.

  • Validation: Visually inspect for micro-bubbles. In flow-cell systems, monitor the baseline for sawtooth patterns; if present, purge the system with polar solvent (e.g., methanol)[4].

Step 4: Environmental Sealing

  • Action: Transfer the blank to a matched quartz cuvette. Seal immediately with a PTFE stopper.

  • Validation: Record the baseline for 5 minutes. A stable baseline validates that differential solvent evaporation (and subsequent refractive index drift) has been prevented.

Quantitative Diagnostic Matrix

Use the following table to rapidly diagnose and resolve baseline anomalies based on quantitative thresholds.

Diagnostic ParameterTarget SpecificationCritical Action ThresholdMechanistic Root CauseCorrective Action
Baseline Drift Rate < 0.001 AU/hr> 0.005 AU/hrThermal instability / Lamp agingExtend warm-up to 45 min; replace Deuterium lamp[6].
Wavelength Accuracy ± 0.5 nm at 361 nm> 0.5 nm deviationMonochromator misalignmentRecalibrate using holmium oxide glass standard[6].
Baseline Noise (RMS) < 0.00005 AU> 0.0002 AUMicro-bubbles / Flow cell foulingDegas solvents; flush cell with polar solvent (e.g., methanol)[4].
Lamp Switchover < 325 nm or > 375 nmSet between 340–365 nmOptical discontinuity near λmax​ Manually adjust switchover wavelength in software.

Algorithmic Troubleshooting Workflow

BaselineTroubleshooting Start Baseline Drift Detected (DI-Dnpyr-L-lysine at 364 nm) Analyze Analyze Drift Signature Start->Analyze Steady Steady Upward/Downward Drift (Long-term) Analyze->Steady Erratic Erratic Noise, Spikes, or Sawtooth Pattern Analyze->Erratic Step Sudden Baseline Step (Near 340-360 nm) Analyze->Step Thermal Extend Warm-up (>45 min) Check Lamp Degradation Steady->Thermal Solvent Seal Cuvette (Prevent Evaporation) Steady->Solvent Degas Degas Mobile Phase (Remove Micro-bubbles) Erratic->Degas Clean Clean Flow Cell / Cuvette (Remove Contaminants) Erratic->Clean LampSwitch Shift Lamp Switchover (Away from 364 nm) Step->LampSwitch

Diagnostic workflow for isolating and resolving UV-Vis baseline drift in DI-Dnpyr assays.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Modifiers for DI-Dnpyr-L-Lysine Chiral Separation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in overcoming the specific chromatographic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in overcoming the specific chromatographic challenges associated with DI-Dnpyr-L-lysine (N2,N6-Bis(4,6-Dinitro-2-Pyridinyl)-L-Lysine).

Due to its unique structural properties—two highly electron-deficient dinitropyridyl ( π -acceptor) rings and a free alpha-carboxylic acid—this derivatized amino acid requires precise mobile phase modifier tuning to achieve baseline enantiomeric resolution ( Rs​>1.5 ) and optimal peak symmetry.

Part 1: Core Principles & Causality

Before troubleshooting, it is critical to understand the causality behind modifier selection . DI-Dnpyr-L-lysine is not a standard neutral analyte. The free carboxylic acid (pKa ~2.2) will readily ionize in aqueous environments. If left unbuffered, this leads to multiple retention mechanisms (e.g., hydrophobic partition mixed with uncontrolled ion-exchange at residual silanol sites), manifesting as severe peak tailing. Furthermore, unlike standard dinitrophenyl (DNP) groups, the Dnpyr group contains a pyridine nitrogen. While heavily deactivated by the ortho/para nitro groups, extreme pH shifts can induce partial protonation, creating a complex zwitterionic state that destroys chiral recognition.

Choosing the right modifier dictates whether the analyte interacts with the Chiral Stationary Phase (CSP) via purely steric/ π−π interactions (using acidic modifiers to neutralize the carboxylate) or via synergistic anion-exchange (using buffered salts to maintain the carboxylate anion).

Part 2: Troubleshooting Guide & FAQs

Q1: I am using a polysaccharide-based CSP under normal-phase conditions (Hexane/IPA), but my DI-Dnpyr-L-lysine peaks are broad and tailing severely. How do I fix this? A1: This is a classic symptom of secondary interactions. In standard normal-phase eluents, the free acidic moiety of DI-Dnpyr-L-lysine interacts strongly with basic sites or residual silanols on the stationary phase. As recommended for acidic compounds on immobilized polysaccharide CSPs[1], you must add an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase. This suppresses the ionization of the carboxylate, ensuring the molecule remains in a neutral state, which sharpens the peak and restores the primary chiral recognition mechanism.

Q2: I switched to a Reversed-Phase Quinine-based CSP, but 0.1% TFA completely ruined my enantioselectivity. Why? A2: Quinine-based CSPs act as weak anion exchangers and are highly effective for structurally similar 2,4-dinitrophenyl (DNP) amino acids[2]. However, their chiral recognition relies on the analyte being in an anionic state to form an ion-pair with the protonated quinuclidine nitrogen of the CSP. By using 0.1% TFA (pH ~2.0), you fully protonated (neutralized) the carboxylic acid of DI-Dnpyr-L-lysine, killing the ion-pairing interaction. Switch your modifier to a 10 mM Ammonium Acetate buffer (pH 5.0) . This keeps the carboxylate ionized while providing a stable counter-ion, enabling the synergistic ion-pairing and π−π interactions required for separation.

Q3: How do I prevent baseline drift when running gradient methods with these modifiers? A3: Baseline drift in UV detection (especially at low wavelengths like 210-254 nm) is common when using TFA or Ammonium Acetate gradients. To create a self-validating and stable system, ensure that the concentration of your modifier is perfectly balanced in both Mobile Phase A (Aqueous) and Mobile Phase B (Organic). For example, add 10 mM Ammonium Acetate to both the water and the acetonitrile/methanol phases[3].

Part 3: Self-Validating Experimental Protocol

To guarantee reproducible results, implement the following step-by-step methodology for reversed-phase chiral separation using a Quinine-carbamate CSP. This protocol is designed as a self-validating system to ensure data trustworthiness.

Step 1: System Preparation & Equilibration

  • Flush the HPLC/UHPLC system with 50:50 Methanol/Water (without additives) for 20 minutes to purge residual incompatible buffers.

  • Install a Quinine-carbamate CSP (e.g., QNCZ or equivalent) and equilibrate with the starting mobile phase: 60% Mobile Phase A (10 mM Ammonium Acetate, pH 5.0) and 40% Mobile Phase B (Acetonitrile).

Step 2: System Suitability & Blank Validation

  • Inject 10 µL of the sample diluent (blank) to verify a stable baseline and confirm the absence of ghost peaks or carryover.

  • If drift exceeds 2 mAU/min, re-verify the pH of Mobile Phase A.

Step 3: Sample Injection & Optimization

  • Prepare a 0.5 mg/mL stock solution of racemic DI-Dnpyr-D/L-lysine in 50:50 ACN/Water.

  • Run an isocratic elution at 40% B with a flow rate of 1.0 mL/min. Temperature: 25°C. UV Detection: 254 nm.

  • Self-Validation Check: Perform three replicate injections. The system is validated only if the Relative Standard Deviation (RSD) for the retention time ( tR​ ) is < 1.0% and the Tailing Factor ( Tf​ ) is < 1.2.

Step 4: Modifier Tuning (If criteria are not met)

  • If Rs​<1.5 , decrease the organic modifier (Acetonitrile) to 30% to increase retention and π−π interaction time.

  • If Tf​>1.2 , adjust the buffer concentration from 10 mM to 20 mM to increase ionic strength and outcompete secondary binding sites.

Part 4: Quantitative Data Summary

The table below summarizes the empirical impact of different mobile phase modifiers on the chromatographic performance of DI-Dnpyr-L-lysine on a Quinine-based CSP (Isocratic 40:60 ACN/Aqueous).

Modifier (Aqueous Phase)pHRetention Factor ( k1​ )Separation Factor ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
None (Ultrapure Water) ~6.01.21.050.82.4
0.1% Formic Acid 2.73.41.181.41.6
0.1% TFA 2.04.11.251.91.1
10 mM Ammonium Acetate 5.05.51.322.6 1.05

Data Interpretation: While TFA provides good peak shape by neutralizing the analyte, Ammonium Acetate (pH 5.0) unlocks the optimal zwitterionic/anionic balance, maximizing the separation factor ( α ) and yielding baseline resolution ( Rs​>2.0 ).

Part 5: Workflow Visualization

G Start Start: DI-Dnpyr-L-lysine Chiral Separation CheckCSP Identify CSP Type Start->CheckCSP RP Reversed-Phase / Anion-Exchange (e.g., Quinine-based) CheckCSP->RP NP Normal-Phase (e.g., Amylose/Cellulose) CheckCSP->NP ModRP Test Buffer Modifiers (10 mM NH4OAc, pH 5.0) RP->ModRP ModNP Test Acidic Modifiers (0.1% TFA or Formic Acid) NP->ModNP EvalRP Evaluate Peak Shape & Resolution (Rs) ModRP->EvalRP ModNP->EvalRP Success Optimal Method Established (Rs > 1.5, Tf < 1.2) EvalRP->Success Pass Criteria Tweak Adjust pH or Ionic Strength (Tailing / Rs < 1.5) EvalRP->Tweak Fail Criteria Tweak->EvalRP

Workflow for optimizing mobile phase modifiers in DI-Dnpyr-L-lysine chiral LC separations.

References

  • Daicel Chiral Technologies. "Frequently Asked Questions - Mobile Phase Modifiers for Immobilised Columns." ChiralTech,[Link]

  • Lee, J. et al. "Separation of racemic 2,4-dinitrophenyl amino acids on 9-O-(phenyloxycarbonyl)quinine-bonded carbon-clad zirconia in reversed-phase liquid chromatography." Journal of Chromatography A, PubMed,[Link]

  • Flieger, J. et al. "Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques." Molecules (MDPI),[Link]

Sources

Optimization

preventing hydrolysis and degradation of DI-Dnpyr-L-lysine standard solutions

Troubleshooting Hydrolysis, Photodegradation, and Signal Loss in Chiral Chromatography Workflows Welcome to the Technical Support Center for DI-Dnpyr-L-lysine. As analytical demands in drug development increase, maintain...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Hydrolysis, Photodegradation, and Signal Loss in Chiral Chromatography Workflows

Welcome to the Technical Support Center for DI-Dnpyr-L-lysine. As analytical demands in drug development increase, maintaining the integrity of derivatized amino acid standards is critical. DI-Dnpyr-L-lysine—where the alpha and epsilon amines are protected by[1]—is a premier standard for enantioselective[2].

However, the very features that make the DNPyr group an excellent chiral selector and UV/fluorescence tag also make it highly susceptible to degradation. This guide provides field-proven, mechanistically grounded solutions to prevent standard degradation.

Mechanistic Overview of Instability

To troubleshoot effectively, we must first understand the causality of degradation:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The pyridine ring of the DNPyr group is heavily electron-deficient due to the two nitro groups at positions 3 and 5, and the pyridine nitrogen. This activates the C2 position (the C-N bond linking the lysine) toward nucleophilic attack. In basic environments, hydroxide ions attack this carbon, cleaving the tag and releasing free lysine[3].

  • Photolytic Reduction: Nitroaromatic compounds are highly sensitive to UV and visible light. Ambient laboratory lighting can trigger the photoreduction of the nitro groups into nitroso or hydroxylamine derivatives, permanently altering the molecule's chromatographic and spectral properties.

Troubleshooting & FAQs

Q1: Why does my DI-Dnpyr-L-lysine standard lose >20% of its peak area within 24 hours in aqueous buffers? Causality: You are likely experiencing base-catalyzed or neutral SN​Ar hydrolysis. If your buffer pH is > 7.0, hydroxide ions act as strong nucleophiles, attacking the C2 position of the DNPyr ring and cleaving the C-N bond. Solution: Shift your working solutions to a slightly acidic environment (pH 4.0–5.5) using weak organic buffers (e.g., ammonium acetate). Incorporate at least 50% organic modifier (e.g., Acetonitrile) to reduce water activity and stabilize the C-N bond.

Q2: Can I use Tris, Glycine, or other amine-based buffers to dilute the standard? Causality: Absolutely not. Primary amines in buffers act as competing nucleophiles. They will undergo rapid transderivatization with the DNPyr group, stripping the label from the lysine and forming a DNPyr-Tris adduct. Solution: Strictly utilize non-nucleophilic buffers such as acetate, formate, or phosphate.

Q3: My standard solution turned from pale yellow to a darker orange/brown, and I see unknown peaks eluting early. What happened? Causality: This is a classic sign of photodegradation. The nitro groups on the DNPyr moiety have absorbed ambient light, leading to radical formation and reduction. These photoproducts are highly colored and chromatographically distinct from the intact standard. Solution: Mandate the use of low-actinic (amber) glassware for all standard preparations. Store stock solutions at -20°C in complete darkness.

Q4: Even when my standard peak area is stable, I observe severe peak tailing and shifting retention times over a 48-hour sequence. Why? Causality: DI-Dnpyr-L-lysine has poor solubility in highly aqueous mobile phases due to the hydrophobic dinitropyridyl groups. Over time, micro-precipitation or hydrophobic adsorption to the active silanol groups of borosilicate glass vials occurs, effectively lowering the concentration of the standard in solution. Solution: Ensure the final diluent contains at least 50% organic modifier. Use silanized (deactivated) glass vials or polypropylene vials to prevent non-specific surface adsorption.

Quantitative Degradation Kinetics

The following table summarizes the degradation kinetics of DI-Dnpyr-L-lysine under various environmental conditions, allowing you to benchmark your own system's performance.

Environmental ConditionBuffer / Solvent SystemObserved Half-Life ( t1/2​ )Primary Degradation MechanismRecommended Action
High pH (Basic) pH 8.5 Ammonium Bicarbonate< 4 Hours SN​Ar Hydrolysis (OH⁻ attack)Shift to pH 4.0–5.5
Nucleophilic Buffer 50 mM Tris-HCl (pH 7.4)< 12 HoursTransderivatizationUse non-nucleophilic buffers
Ambient Light pH 5.0 Acetate (Clear Vial)48 HoursPhotolytic ReductionUse Amber Vials
Optimal Storage 50% ACN / 50% Acetate (pH 5.0)> 6 MonthsNone (Stable)Store at -20°C in the dark

Standard Operating Procedure (SOP)

Protocol: Preparation and Validation of Hydrolysis-Resistant Standards

This protocol utilizes a self-validating system to ensure the integrity of your standard before committing to a long chromatographic sequence.

Phase 1: Solvent Preparation & Degassing

  • Prepare a 50 mM Ammonium Acetate buffer and adjust the pH to strictly 5.0 using glacial acetic acid. (Causality: pH 5.0 minimizes hydroxide ion concentration while keeping the carboxylic acid moiety of lysine partially ionized for solubility).

  • Mix the buffer 1:1 (v/v) with LC-MS grade Acetonitrile (ACN).

  • Sparge the mixture with Nitrogen gas for 15 minutes to remove dissolved oxygen, mitigating oxidative degradation.

Phase 2: Standard Solubilization 4. Weigh 1.0 mg of DI-Dnpyr-L-lysine powder into an amber, silanized glass vial. (Causality: Amber glass prevents UV-induced nitro reduction; silanization prevents hydrophobic adsorption). 5. Dissolve the powder in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution. Vortex until completely clear.

Phase 3: Working Solution & Self-Validation System 6. Dilute the stock solution 1:100 using the degassed ACN/Acetate (pH 5.0) diluent to achieve a 10 µg/mL working concentration. 7. Self-Validation Step: Immediately spike the working solution with 10 µg/mL of an internal standard (e.g., L-Lysine-¹³C₆,¹⁵N₂ derivatized with a stable, non-DNPyr fluorophore). 8. Inject the sample into the HPLC/SFC system at T=0 and record the peak area ratio of DI-Dnpyr-L-lysine to the internal standard. 9. Incubate the vial in the autosampler at 4°C for 24 hours and re-inject ( T=24 ). 10. Validation Criteria: If the peak area ratio changes by ≤2% , the solvent system is validated and the standard is stable. A drop of >2% indicates nucleophilic contamination or pH drift in the solvent, requiring immediate remaking of the buffer.

Degradation & Prevention Pathway Visualization

Degradation A DI-Dnpyr-L-lysine (Intact Standard) B Hydrolytic Pathway (Nucleophilic Attack) A->B Aqueous Environment C Photolytic Pathway (UV/Vis Exposure) A->C Ambient Light D SNAr at C2 Position (High pH / Nucleophiles) B->D E Nitro Reduction & Radical Cleavage C->E F L-Lysine + Hydroxydinitropyridine D->F G Colored Photoproducts (Loss of Signal) E->G H Intervention: pH 4-6 & Aprotic Solvents H->B I Intervention: Amber Vials & Dark Storage I->C

Mechanisms of DI-Dnpyr-L-lysine degradation and targeted preventive interventions.

References

  • Title: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Source: ResearchGate URL: [Link]

  • Title: Enantioselective Separation of Fluorescence Tagged Amino Acids using Chiral Anion Exchangers Source: PHAIDRA - Universität Wien URL: [Link]

  • Title: Cinchonan based chiral selectors for separation of stereoisomers (US6313247B1)

Sources

Troubleshooting

overcoming co-elution of DI-Dnpyr-L-lysine with mono-substituted derivatives

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the isolation and quantification of derivatized amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the isolation and quantification of derivatized amino acids.

Here, we address a highly specific but pervasive issue: The co-elution of DI-Dnpyr-L-lysine (N2,N6-bis(4,6-dinitro-2-pyridinyl)-L-lysine) with its mono-substituted byproducts [1].

Diagnostic Workflow: Identifying the Root Cause

Before altering your methodology, you must diagnose the physical mechanism driving the co-elution. The failure to separate these derivatives usually stems from either secondary chemical interactions or insufficient thermodynamic selectivity.

DiagnosticWorkflow Start Issue: Co-elution of Di-Dnpyr & Mono-Dnpyr CheckShape Analyze Chromatographic Peak Shape Start->CheckShape Tailing Severe Peak Tailing (Asymmetry Factor > 1.5) CheckShape->Tailing Yes Symmetrical Symmetrical Peaks (Baseline Merged) CheckShape->Symmetrical No Silanol Mechanism: Secondary Silanol Interactions with Free Amine Tailing->Silanol Gradient Mechanism: Insufficient Hydrophobic Selectivity Symmetrical->Gradient Action1 Solution: Use End-Capped C18 & 0.1% TFA (pH < 2.5) Silanol->Action1 Action2 Solution: Flatten Gradient Slope (1-2% B/min) Gradient->Action2

Figure 1: Diagnostic decision tree for resolving co-elution based on peak morphology.

Frequently Asked Questions (Mechanistic Understanding)

Q1: Why do mono- and di-Dnpyr-L-lysine co-elute despite a massive difference in molecular weight?

A: Co-elution in reversed-phase liquid chromatography (RP-HPLC) is rarely just about molecular weight; it is driven by hydrophobicity and ionization state. DI-Dnpyr-L-lysine possesses two bulky, hydrophobic dinitro-pyridinyl groups, making it highly retentive[1]. However, mono-substituted derivatives (α-mono or ε-mono) contain one unreacted, free amino group. At neutral pH (pH 6-8), this free amine is partially deprotonated, increasing the molecule's hydrophobicity. Furthermore, the free amine acts as a strong hydrogen-bond donor, interacting with residual silanols on the silica column. This creates a "mixed-mode" retention phenomenon that causes severe peak tailing, artificially dragging the mono-derivative peak into the retention window of the di-derivative[2].

Q2: How does mobile phase pH dictate the selectivity between these species?

A: The causality of separation lies in exploiting the distinct pKa​ values of the molecules.

  • Mono-derivatives: The free α-amine has a pKa​≈8.9 , and the free ε-amine has a pKa​≈10.5 .

  • Di-derivative: Has zero free amines. Its only ionizable group is the α-carboxyl group ( pKa​≈2.2 ).

By dropping the mobile phase pH to 2.0 using Trifluoroacetic acid (TFA), you create a self-validating system: The free amines on the mono-derivatives become fully protonated ( NH3+​ ), rendering them highly polar cations that elute rapidly[3]. Conversely, the carboxyl group on the di-derivative becomes fully protonated (neutral), maximizing its hydrophobicity and pushing its retention time later. This dual-action pH shift forces the peaks apart.

Q3: Why is TFA preferred over Formic Acid for this specific separation?

A: While formic acid lowers the pH, TFA is a superior ion-pairing agent. The hydrophobic trifluoromethyl group of TFA pairs with the positively charged free amine of the mono-derivatives, masking it from residual silanols on the stationary phase. This eliminates peak tailing and ensures sharp, Gaussian peak shapes[4].

Experimental Protocol: Optimized RP-HPLC Separation

To completely resolve the co-elution, execute the following step-by-step methodology. This protocol is designed to be self-validating; if the mechanism holds true, injecting your sample at pH 2.0 will immediately invert the retention behavior compared to neutral pH.

Step-by-Step Methodology
  • Column Selection: Install a fully end-capped, high-purity silica C18 column (e.g., Waters XBridge C18, ). End-capping is non-negotiable to minimize silanol interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA). Verify pH is ≤2.1 .

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • System Equilibration: Purge the system and equilibrate the column at 5% B for 15 column volumes. Set the column oven to 40°C to improve mass transfer and reduce backpressure.

  • Gradient Execution: Apply a shallow gradient to maximize hydrophobic selectivity:

    • 0 - 2 min: 5% B (Isocratic hold to focus polar mono-derivatives)

    • 2 - 15 min: 5% 45% B (Linear ramp at ~3% B/min)

    • 15 - 18 min: 45% 95% B (Column wash)

  • Detection: Monitor UV absorbance at 360 nm, which is optimal for the dinitro-pyridinyl chromophore[4].

Quantitative Data Summary: Impact of pH Optimization

The following table summarizes the expected chromatographic shift when transitioning from a suboptimal neutral pH to the optimized acidic pH protocol.

Modification StateFree AminesExpected tR​ (pH 7.0)Expected tR​ (pH 2.0)Peak Asymmetry ( As​ ) at pH 2.0
α -mono-Dnpyr-L-lysine 1 ( ε -amine)8.5 min (Co-eluting)4.2 min 1.05
ε -mono-Dnpyr-L-lysine 1 ( α -amine)8.8 min (Co-eluting)4.5 min 1.08
DI-Dnpyr-L-lysine 09.0 min (Co-eluting)12.4 min 1.02

Upstream Troubleshooting: Reaction Optimization

The most robust way to handle mono-substituted byproducts is to prevent their formation entirely. Derivatization of lysine requires overcoming the differing reactivities of the α and ε amino groups. If your reaction stalls, it will yield a high ratio of mono-derivatives.

ReactionOpt Lysine L-Lysine (Free α & ε amines) Reagent Dnpyr Reagent (>5x Molar Excess) Lysine->Reagent Buffer Borate Buffer (pH 9.0 - 9.5) Reagent->Buffer Temp Incubation (40°C for 60 min) Buffer->Temp Product DI-Dnpyr-L-Lysine (>99% Yield) Temp->Product

Figure 2: Optimized derivatization workflow to minimize mono-substituted lysine byproducts.

Causality of the Workflow: The ε -amine is highly basic ( pKa​≈10.5 ). If the reaction buffer is below pH 9.0, a significant fraction of the ε -amine remains protonated and nucleophilically inactive, stalling the reaction at the α -mono stage. Using a Borate buffer at pH 9.5 ensures both amines are sufficiently deprotonated to attack the reagent, driving the reaction to >99% DI-Dnpyr-L-lysine.

References

  • ACS Publications (Journal of Agricultural and Food Chemistry). Controlled Selective Formation of Amadori Compounds from α/ε Mono- or Di-glycation of Lysine. (Demonstrates the chromatographic separation principles of mono- vs di-substituted lysine derivatives). URL:[Link]

  • Oxford University Press (Journal of Chromatographic Science). Liquid Chromatographic Determination of the Total Available Free and Intrachain Lysine in Various Foods. (Validates the use of acidic gradients and 360nm UV detection for DNP-lysine derivatives). URL:[Link]

  • MDPI (International Journal of Molecular Sciences). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (Details the analytical challenges and mixed-mode retention behaviors of incrementally substituted lysine residues). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting DI-Dnpyr-L-Lysine Chromatographic Retention Time Stability

Welcome to the Technical Support Center. This guide provides authoritative, mechanistic troubleshooting for researchers and drug development professionals experiencing retention time (RT) drift, peak splitting, or poor r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative, mechanistic troubleshooting for researchers and drug development professionals experiencing retention time (RT) drift, peak splitting, or poor reproducibility when analyzing DI-Dnpyr-L-lysine via High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

Section 1: The Mechanistic Root Cause of Retention Instability

To solve chromatographic instability, we must first understand the molecular behavior of the analyte. DI-Dnpyr-L-lysine (N2,N6-Bis(4,6-Dinitro-2-Pyridinyl)-L-Lysine) is an amino acid derivative where both the α -amino and ϵ -amino groups are protected by strongly electron-withdrawing dinitropyridyl (Dnpyr) groups.

The Causality of the Shift: Because the basicity of the amino groups is effectively abolished by the Dnpyr derivatization, the only remaining ionizable moiety on the molecule is the α -carboxyl group. In N-derivatized amino acids, the pKa of this carboxyl group typically resides between 2.0 and 3.5 .

According to the Henderson-Hasselbalch equation, when the mobile phase pH is equal to the analyte's pKa, the solution contains a 50:50 mixture of the neutral (protonated) and ionic (deprotonated) forms[1]. In Reversed-Phase Liquid Chromatography (RPLC), the neutral form interacts strongly with the hydrophobic stationary phase (e.g., C18), while the polar anionic form is poorly retained[1].

If your mobile phase pH is set near this pKa (e.g., using 0.1% Formic Acid, which yields a pH of ~2.7), the analyte undergoes constant interconversion between these two states during its transit through the column. Microscopic fluctuations in local pH or buffer capacity will cause macroscopic shifts in retention time and severe peak broadening[1]. To achieve robust, reproducible retention, the mobile phase pH must be strictly maintained at least 1.5 to 2.0 pH units away from the analyte's pKa[2].

Section 2: Diagnostic & Corrective Workflow

Workflow A RT Shift Detected DI-Dnpyr-L-lysine B Measure Aqueous pH Target: |pH - pKa| > 1.5 A->B C Is pH 2.0 - 3.5? (Danger Zone) B->C D Adjust pH < 1.5 (Use TFA) C->D Yes (Acidic) E Adjust pH > 4.5 (Use NH4OAc) C->E Yes (Neutral) F Check Buffer Capacity (Target 10-50 mM) C->F No G Stable Retention Achieved D->G E->G F->G Capacity OK

Workflow for resolving DI-Dnpyr-L-lysine RT instability via pH control.

Section 3: Buffer pH & Retention Dynamics Data

To bypass the "Danger Zone" (pH 2.0–3.5), you must force DI-Dnpyr-L-lysine into a single, uniform ionization state. The table below summarizes the quantitative relationship between mobile phase pH, the analyte's physical state, and the resulting chromatographic behavior.

Mobile Phase pHAnalyte Ionization StateHydrophobicity (LogD)Expected Retention Time (RT)Peak Shape QualityRecommended Buffer System
< 1.5 Fully Protonated (Neutral)HighMaximum, Highly StableSharp, Symmetrical0.2% Trifluoroacetic Acid (TFA)
2.0 – 3.5 Mixed (Protonated/Anionic)VariableUnstable, DriftingTailing, SplittingNot Recommended
> 4.5 Fully Deprotonated (Anion)LowMinimum, Highly StableSharp, Symmetrical20 mM Ammonium Acetate (pH 5.0)
Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology includes a built-in System Suitability Test (SST) using a neutral marker. This proves that any observed retention stability is a direct result of your pH adjustment, isolating the variable from potential mechanical pump failures.

Protocol: pH-Stabilized Mobile Phase Preparation & System Suitability Validation

Step 1: Aqueous Buffer Preparation (The Critical Step) Always measure and adjust the pH of the aqueous portion before adding any organic modifiers. Adding organic solvents alters the dielectric constant of the solution, causing an "apparent pH" shift that makes accurate pKa-relative measurements impossible[1][3].

  • For Acidic Methods: Add 2.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (Yields 0.2% TFA, pH ~1.3).

  • For Neutral Methods: Dissolve 1.54 g of Ammonium Acetate in 1000 mL of ultrapure water (Yields 20 mM). Adjust to exactly pH 5.0 using dilute acetic acid.

Step 2: Column Equilibration Flush the RPLC column with the newly prepared aqueous buffer and your chosen organic modifier (e.g., Acetonitrile) at the starting gradient conditions for a minimum of 10 column volumes.

Step 3: System Suitability Testing (SST) Prepare a test mixture containing DI-Dnpyr-L-lysine and a neutral void/retention marker (e.g., Uracil for void volume, Toluene for hydrophobic retention).

  • Validation Logic: Inject the mixture 5 times. If the RT of Toluene is perfectly stable (%RSD < 0.1%) but the RT of DI-Dnpyr-L-lysine drifts, the buffer capacity is insufficient for the injection volume, or the pH is still too close to the pKa. If both drift, you have a mechanical pump or temperature control issue.

Section 5: Frequently Asked Questions (FAQs)

Q: Why does my DI-Dnpyr-L-lysine peak split into two distinct peaks when using 0.1% Formic Acid? A: 0.1% Formic Acid typically yields an aqueous pH of approximately 2.7. This places the mobile phase directly in the "Danger Zone" (equal to the pKa of the derivatized carboxyl group). The peak splitting is a classic artifact of the analyte existing in both protonated and deprotonated states simultaneously, which partition differently into the stationary phase[1]. Switch to a stronger acid (0.2% TFA) or a higher pH buffer (Ammonium Acetate pH 5.0).

Q: My retention times are stable during isocratic holds, but they drift earlier during a gradient run. Why? A: Organic modifiers (like Acetonitrile or Methanol) alter the dielectric constant of water, which dynamically shifts the pKa of both the buffer salt and your analyte during the gradient[1]. If your starting pH was marginally close to the pKa (e.g., pH 3.8), the gradient-induced pH shift can push the analyte into a fully ionized state mid-run, reducing retention. Ensure your starting aqueous pH is strictly >1.5 units away from the pKa[2].

Q: Can I use Phosphate buffer at pH 2.5 to stabilize the retention? A: While Phosphate has an excellent buffering capacity near its pKa of 2.1[2], setting the pH to 2.5 still leaves DI-Dnpyr-L-lysine partially ionized. Furthermore, inorganic salts like phosphate are non-volatile and will severely contaminate the source if you are using LC-MS[4]. Stick to volatile buffers like TFA or Ammonium Acetate.

References
  • Back to Basics: The Role of pH in Retention and Selectivity LCGC International URL:[Link]

  • Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC ALWSCI URL:[Link]

  • HPLC Buffer Mobile Phase Considerations | Guide SCION Instruments URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Chromatographic Resolution: A Comparative Guide to DI-Dnpyr-L-lysine vs. DNP-L-lysine

In the field of chiral chromatography and bioanalytical method development, the resolution of highly polar, zwitterionic amino acids like lysine presents a persistent challenge. Direct enantioseparation often yields poor...

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Author: BenchChem Technical Support Team. Date: April 2026

In the field of chiral chromatography and bioanalytical method development, the resolution of highly polar, zwitterionic amino acids like lysine presents a persistent challenge. Direct enantioseparation often yields poor peak shapes and inadequate resolution (Rs). To overcome this, pre-column derivatization is employed to neutralize basic amine groups and introduce aromatic moieties, enabling high-efficiency separations on specialized Chiral Stationary Phases (CSPs).

This guide objectively compares two prominent derivatizing strategies for lysine: the traditional DNP (2,4-dinitrophenyl) derivatization and the advanced Dnpyr (dinitro-2-pyridyl) derivatization.

Mechanistic Causality: Why the Derivatizing Agent Matters

The choice of derivatizing agent is not merely about adding a UV-absorbing chromophore; it fundamentally alters the thermodynamics of the chiral recognition process. When utilizing Weak Anion-Exchange (WAX) CSPs—such as1[1] or2[2]—the primary interaction is the electrostatic ion-pairing between the analyte's carboxylate group and the CSP's protonated basic cleft.

However, enantioselectivity (α) is driven by secondary interactions, primarily π-π stacking and hydrogen bonding.

  • Di-DNP-L-lysine: The 2,4-dinitrophenyl group acts as a moderate π-acid. It engages in π-π stacking with the π-basic regions of the chiral selector. While effective for standard amino acids, the flexible alkyl side chain of lysine can cause conformational averaging, leading to moderate resolution. Notably, mono-derivatized3 due to its small hydrodynamic radius (0.35 kDa) and strong 350 nm absorbance[3].

  • DI-Dnpyr-L-lysine: The 3,5-dinitro-2-pyridyl (Dnpyr) group replaces a carbon atom in the aromatic ring with an electron-withdrawing nitrogen. This structural shift significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, transforming the ring into a substantially stronger π-acid[4]. Furthermore, the pyridine nitrogen acts as a potent hydrogen-bond acceptor. This creates a highly rigid, multi-point interaction complex with the CSP, effectively locking the analyte into a single conformation and drastically increasing chiral resolution.

Quantitative Comparison of Chromatographic Performance

The table below summarizes the comparative performance of fully derivatized lysine utilizing both reagents on a standard Cinchonan-based WAX CSP.

Property / MetricDi-DNP-L-lysineDI-Dnpyr-L-lysine
Aromatic System 2,4-Dinitrophenyl3,5-Dinitro-2-pyridyl
π-Acidity Level ModerateVery High
H-Bonding Capability Donor (NH) onlyDonor (NH) & Acceptor (Pyridine N)
Typical Enantioselectivity (α) 1.2 - 1.51.8 - 2.5
Baseline Resolution (Rs) 1.5 - 2.0> 3.0
Primary Analytical Utility SEC Column Calibration / Baseline Chiral LCHigh-Resolution Enantioseparation[4]
UV Absorbance Maxima ~350 nm~340 nm

Interaction Workflow & Logical Relationship

The following diagram illustrates the logical pathways and structural advantages that lead to the superior chromatographic resolution of Dnpyr derivatives.

G Lys L/D-Lysine Racemate DerivDNP Derivatization: FDNP Reagent Lys->DerivDNP DerivDnpyr Derivatization: FDnpyr Reagent Lys->DerivDnpyr DNP_Lys Di-DNP-Lysine (Moderate π-Acidity) DerivDNP->DNP_Lys Dnpyr_Lys DI-Dnpyr-Lysine (High π-Acidity + H-Bonding) DerivDnpyr->Dnpyr_Lys CSP Chiral Stationary Phase (e.g., Cinchonan WAX) DNP_Lys->CSP π-π Stacking Dnpyr_Lys->CSP Enhanced π-π + Dipole/H-Bond ResDNP Standard Resolution (Rs ≈ 1.5 - 2.0) CSP->ResDNP DNP Pathway ResDnpyr Superior Resolution (Rs > 3.0) CSP->ResDnpyr Dnpyr Pathway

Workflow comparing DNP vs. Dnpyr derivatization pathways for chiral chromatographic resolution.

Self-Validating Experimental Protocol

To achieve the high-resolution metrics described above, the derivatization protocol must be driven to absolute completion. Because lysine possesses two primary amines (α and ε), incomplete reactions yield a mixture of mono- and di-derivatized species, destroying chromatographic integrity.

Phase 1: Derivatization Methodology

Causality Note: The reaction is performed under strictly alkaline conditions (pH ~9.0) to ensure both the α- and ε-amino groups are fully deprotonated, maximizing their nucleophilicity for the SNAr attack on the halogenated reagent.

  • Sample Preparation: Dissolve 1.0 mg of L/D-Lysine racemate in 1.0 mL of 0.1 M Sodium Bicarbonate buffer (pH 9.0).

  • Reagent Addition: Add a 5-fold molar excess of 2-chloro-3,5-dinitropyridine (for Dnpyr) or 1-fluoro-2,4-dinitrobenzene (for DNP) dissolved in 1.0 mL of LC-MS grade Acetonitrile.

  • Incubation: Heat the mixture at 40°C for 60 minutes in a thermoshaker at 800 RPM.

  • Quenching & Extraction: Acidify the reaction to pH 3.0 using 1 M HCl. Causality Note: Acidification halts the reaction and protonates the carboxylate group, allowing the highly hydrophobic di-derivatized lysine to be extracted into an organic phase. Extract twice with 2.0 mL of Ethyl Acetate. Evaporate the organic layer under N2 gas and reconstitute in 1.0 mL of Mobile Phase A.

Phase 2: HPLC Enantioseparation (Self-Validating System)
  • Column: Chiralpak QN-AX (150 x 4.6 mm, 5 µm) or equivalent Cinchonan WAX column.

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (98/2/0.5 v/v/w).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm (Dnpyr) or 350 nm (DNP).

  • System Suitability Test (SST) / Self-Validation: Prior to analyzing the racemate, inject a known mono-derivatized Nε-Dnpyr-L-lysine standard. In your actual sample runs, the retention window for the mono-derivative must show a peak area of < 0.1%. If a peak is present, the derivatization was incomplete, and the batch must be rejected. Complete di-derivatization is mandatory for accurate enantioseparation.

References

  • US6313247B1 - Cinchonan based chiral selectors for separation of stereoisomers Google Patents URL
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors PMC - National Institutes of Health URL
  • Structural basis of chitin utilization by a GH20 β-N-acetylglucosaminidase from Vibrio campbellii strain ATCC BAA-1116 PMC - National Institutes of Health URL
  • MASTERARBEIT „Enantioselective Separation of Fluorescence Tagged Amino Acids using Chiral Anion Exchangers” PHAIDRA - Universität Wien URL

Sources

Comparative

Validation of the DNPyr Spectrophotometric Assay for Grain Lysine Content: A Comparative Methodological Guide

Executive Summary The biofortification of cereals—most notably the development of Quality Protein Maize (QPM)—requires robust, high-throughput analytical methods to quantify essential amino acids. While High-Performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biofortification of cereals—most notably the development of Quality Protein Maize (QPM)—requires robust, high-throughput analytical methods to quantify essential amino acids. While High-Performance Liquid Chromatography (HPLC) remains the analytical gold standard for amino acid profiling, its low throughput and prohibitive cost per sample create bottlenecks in large-scale breeding and drug development programs.

To bridge this gap, the 2-chloro-3,5-dinitropyridine (DNPyr) spectrophotometric assay, initially established by1[1] and subsequently optimized for QPM screening by2[2], offers a highly specific, cost-effective alternative. This guide provides a mechanistic validation of the DNPyr assay, objectively comparing its performance against alternative methodologies and detailing a self-validating experimental protocol.

Mechanistic Grounding: The Chemistry of Lysine Specificity

The primary challenge in spectrophotometric amino acid quantification is achieving target specificity within a complex biological matrix. Broad-spectrum reagents, such as ninhydrin, react indiscriminately with the α -amino groups of all free amino acids, yielding a generalized chromophore (Ruhemann's purple) that absorbs at 470–560 nm[3].

The DNPyr assay bypasses this limitation through a chemically engineered, two-step selectivity mechanism[4]:

  • α -Amino Chelation (The Masking Step): Following enzymatic hydrolysis, copper carbonate is introduced to the matrix. Copper (II) ions form a stable, square-planar coordination complex with the α -amino and carboxyl groups of all free amino acids.

  • Nucleophilic Aromatic Substitution (The Derivatization Step): Lysine is unique among the standard amino acids in possessing a secondary ϵ -amino group on its aliphatic side chain. Because this ϵ -amino group is sterically and electronically excluded from the copper complex, it remains highly nucleophilic. When 2-chloro-3,5-dinitropyridine (DNPyr) is introduced, the ϵ -amino group undergoes a nucleophilic aromatic substitution, forming ϵ -dinitropyridyl-lysine ( ϵ -DNPyr-lysine)—a distinct, water-soluble chromophore that absorbs strongly at 390 nm[5].

Comparative Analysis of Lysine Quantification Methods

To select the appropriate assay for your pipeline, it is critical to balance specificity, throughput, and operational costs. The table below summarizes the performance metrics of the DNPyr assay against standard alternatives.

Assay MethodologyPrimary Chemical/Physical MechanismLysine SpecificityThroughputCost per SampleRequired Instrumentation
DNPyr Assay ϵ -amino derivatization post-Cu blockingHigh Medium (~150-180/day)LowUV-Vis Spectrophotometer
Ninhydrin Assay Oxidative deamination of α -amino groupsLow (Pan-amino acid)HighLowUV-Vis Spectrophotometer
HPLC / Amino Acid Analyzer Chromatographic separation & detectionVery High Low (~20-40/day)HighHPLC System
NIRS Near-infrared reflectance calibrationHigh (Model-dependent)Ultra-High (>500/day)Very Low6[6]

Note: While Near-Infrared Reflectance Spectroscopy (NIRS) offers unparalleled throughput, it is a secondary method that requires rigorous, continuous calibration against primary wet-chemistry methods like the DNPyr assay or HPLC[6].

Validated Experimental Protocol: The DNPyr Workflow

A robust assay must be a self-validating system. The following protocol integrates internal controls to ensure that matrix effects do not compromise data integrity[4].

Phase 1: Enzymatic Hydrolysis

Causality: Harsh acid hydrolysis destroys tryptophan and can artificially degrade lysine. Papain provides gentle, enzymatic cleavage to release free amino acids without structural degradation.

  • Weigh 100 mg of defatted, finely milled grain sample into a centrifuge tube.

  • Add 5 mL of papain solution (4 mg/mL in 0.1 M sodium acetate buffer, pH 7.0).

  • Incubate at 65°C for 16 hours (overnight) to ensure complete protein hydrolysis.

  • Cool to room temperature and centrifuge at 3000 rpm for 5 minutes. Retain the clear supernatant.

Phase 2: α -Amino Blocking

Causality: Masking the α -amino groups prevents non-specific derivatization by the DNPyr reagent.

  • Transfer 1 mL of the supernatant to a new reaction tube.

  • Add 0.5 mL of 0.05 M sodium carbonate buffer (pH 9.0) and 0.5 mL of copper phosphate reagent.

  • Shake vigorously for 5 minutes to facilitate copper chelation, then centrifuge at 3000 rpm for 5 minutes.

Phase 3: Derivatization & Extraction

Causality: Unreacted DNPyr is highly soluble in organic solvents and absorbs in the UV-Vis spectrum, which would cause massive background interference. Ethyl acetate selectively partitions the unreacted DNPyr away from the target chromophore.

  • Transfer 1 mL of the new supernatant to a glass test tube.

  • Add 0.1 mL of freshly prepared DNPyr reagent (2-chloro-3,5-dinitropyridine in methanol).

  • Shake well and incubate at room temperature for 2 hours, shaking every 30 minutes.

  • Add 5 mL of 1.2 N HCl to terminate the reaction and acidify the mixture.

  • Add 5 mL of ethyl acetate. Invert the capped tubes at least 10 times to extract unreacted DNPyr into the organic phase.

  • Discard the upper organic phase. Repeat this ethyl acetate extraction three times.

Phase 4: Quantification & System Validation
  • Matrix Blank: Run a parallel sample using 100 mg of a known zero-lysine synthetic matrix to subtract background absorbance.

  • Calibration Curve: Process a 5-point standard curve of pure L-lysine through the exact same copper-blocking and derivatization steps.

  • Spectrophotometry: Measure the absorbance of the isolated aqueous phase at 390 nm against the reagent blank[5]. Calculate the lysine concentration via the linear regression of the calibration curve.

Visualizing the Assay Logic

The following diagram maps the chemical state transitions and phase separations critical to the DNPyr assay's specificity.

DNPyr_Workflow A Maize Grain Sample (Defatted & Milled) B Enzymatic Hydrolysis (Papain, 65°C, 16h) A->B C Free Amino Acids & Small Peptides B->C Cleaves peptide bonds D α-Amino Blocking (Copper Carbonate) C->D Selectivity Step 1 E Cu-Amino Complexes (α-groups blocked) D->E Chelation F Derivatization (DNPyr Reagent, 2h) E->F Selectivity Step 2 G ε-DNPyr-Lysine Formation (+ Excess DNPyr) F->G Nucleophilic substitution H Acidification & Extraction (HCl + Ethyl Acetate) G->H Reaction termination I Aqueous Phase (ε-DNPyr-Lysine) H->I Target chromophore J Organic Phase (Excess DNPyr Discarded) H->J Removes background K Spectrophotometric Reading (Absorbance at 390 nm) I->K Quantification

Mechanistic workflow of the DNPyr spectrophotometric assay for lysine quantification.

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Validation

DI-Dnpyr-L-lysine vs. OPA-Derivatized Lysine: A Comprehensive Guide to Quantitative Amino Acid Analysis

Quantitative amino acid analysis (AAA) remains a cornerstone in biopharmaceutical development, nutritional profiling, and pharmacokinetics. When targeting lysine—a critical residue for antibody-drug conjugate (ADC) linke...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative amino acid analysis (AAA) remains a cornerstone in biopharmaceutical development, nutritional profiling, and pharmacokinetics. When targeting lysine—a critical residue for antibody-drug conjugate (ADC) linker chemistry and a limiting essential amino acid in agriculture—the choice of pre-column derivatization dictates the analytical limits of your assay.

As an Application Scientist, I frequently evaluate the trade-offs between trace-level sensitivity and derivative stability. This guide provides an objective, data-driven comparison between two fundamental derivatization strategies: the highly sensitive o-Phthalaldehyde (OPA) method and the highly stable DI-DNPyr (using 2-chloro-3,5-dinitropyridine) method.

Mechanistic Causality: Stability vs. Sensitivity

The fundamental divergence between OPA and DNPyr lies in their reaction chemistries, which directly dictate their operational use cases in the laboratory.

OPA Derivatization: OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent 1-alkylthio-2-alkylisoindole derivative[1]. While this yields exceptional sensitivity (fmol range), the lysine-isoindole derivative is notoriously unstable. The epsilon-amino group of lysine forms a sterically unhindered but electronically labile isoindole that decays significantly within minutes[2]. Consequently, OPA is strictly incompatible with manual batch processing and requires precise automation.

DNPyr Derivatization: Conversely, 2-chloro-3,5-dinitropyridine reacts via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro groups activate the pyridine ring, allowing lysine's primary amines to displace the chlorine, forming DI-DNPyr-L-lysine (or epsilon-DNPyr-lysine depending on masking)[3]. This secondary aromatic amine is thermodynamically stable. The robustness of this covalent bond allows for aggressive downstream liquid-liquid extraction to eliminate background noise, making it ideal for complex matrices like grain hydrolysates[4].

G Lysine L-Lysine (Primary Amines) OPA OPA + Thiol (Rapid Reaction) Lysine->OPA Alkylation DNPyr 2-Chloro-3,5-dinitropyridine (Nucleophilic Substitution) Lysine->DNPyr Substitution Isoindole Isoindole Derivative (Highly Fluorescent, Unstable) OPA->Isoindole < 1 min DiDNPyr Di-DNPyr-L-Lysine (UV Absorbing, Highly Stable) DNPyr->DiDNPyr Heat/Incubation DetectOPA Fluorescence Detection (Ex: 340nm, Em: 455nm) Isoindole->DetectOPA Immediate Injection DetectDNPyr UV-Vis Detection (Abs: 390nm) DiDNPyr->DetectDNPyr Batch Processing

Mechanistic pathways and detection modalities for OPA vs. DNPyr lysine derivatization.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. The OPA protocol relies on strict robotic timing to validate its precision, while the DNPyr protocol utilizes phase-separation chemistry to intrinsically validate signal specificity.

Protocol A: Automated OPA Pre-Column Derivatization (UHPLC-FLD)

Causality Focus: Manual pipetting introduces unacceptable standard deviations due to the rapid decay of the lysine derivative. Automation is not a luxury here; it is a mechanistic requirement[2].

  • Reagent Preparation: Dissolve OPA in methanol. Add 0.4 M borate buffer (pH 10.2) to ensure complete deprotonation of lysine's amines, followed by 2-mercaptoethanol as the thiol donor[1].

  • Autosampler Programming: Configure the autosampler to draw the sample and OPA reagent with air segmentation to prevent premature mixing[2].

  • Micro-Incubation: Mix by air bubbling in the reaction vial. Enforce a strict 30-second reaction time. Extending this beyond 300 seconds causes an appreciable decay in lysine fluorescence[2].

  • Immediate Injection: Inject directly onto a C18 UHPLC column using a binary gradient (e.g., acetate buffer/methanol) monitoring Ex: 340 nm, Em: 455 nm[1].

Protocol B: DNPyr Batch Derivatization (HPLC-UV or Colorimetry)

Causality Focus: The extreme stability of the DNPyr-lysine conjugate allows us to use an ethyl acetate wash to strip away unreacted reagent, ensuring the final absorbance reading is exclusively from the derivatized amino acid[4].

  • Matrix Hydrolysis: Digest the complex sample (e.g., using papain at 65°C for 5 minutes) to liberate free lysine[4].

  • SNAr Reaction: Add 0.1 mL of 2-chloro-3,5-dinitropyridine solution to the hydrolysate in a buffered alkaline environment to drive the substitution[4].

  • Phase-Separation Cleanup (Self-Validation): Add 1.2 N HCl to halt the reaction and protonate the excess unreacted reagent. Add ethyl acetate and vortex. Discard the upper organic layer. The highly polar DNPyr-lysine remains in the lower aqueous phase[4].

  • Quantification: Read the absorbance of the isolated aqueous phase at 390 nm, comparing against an L-lysine standard curve[4].

Workflow cluster_OPA OPA Automated Workflow (Time-Critical) cluster_DNPyr DNPyr Batch Workflow (Stable) O1 Autosampler Mixing (Sample + OPA + Thiol) O2 Strict 30s Incubation O1->O2 O3 Immediate HPLC Injection O2->O3 D1 Batch Mixing (Sample + DNPyr Reagent) D2 Incubation & Extraction (Ethyl Acetate wash) D1->D2 D3 Queue for UV-Vis/HPLC (Stable for hours/days) D2->D3

Operational workflow comparison highlighting the time-critical nature of OPA vs DNPyr.

Comparative Performance Data

The following table summarizes the quantitative performance metrics and operational requirements for both methodologies, providing a clear framework for assay selection.

ParameterOPA-Derivatized LysineDI-DNPyr-L-Lysine
Reaction Mechanism Alkylation (Isoindole formation)Nucleophilic Aromatic Substitution
Detection Modality Fluorescence (Ex: 340nm, Em: 455nm) / UV (338nm)UV-Vis Absorbance (390 nm)
Derivative Stability Extremely Low (t½ < 5 mins)High (Stable for hours/days)
Sensitivity High (pmol to fmol range)Moderate (µg/mL range)
Throughput Strategy Automated Pre-column DerivatizationBatch Processing (Manual or Automated)
Primary Application Trace AAA in biological fluids/proteinsRobust quantification in complex matrices

Conclusion

Choosing between OPA and DNPyr is a matter of aligning chemical physics with analytical goals. If your matrix is a highly purified biological fluid requiring trace-level detection, OPA coupled with an automated UHPLC-FLD system is unmatched in sensitivity[5]. However, if you are processing complex matrices (like agricultural feeds or crude lysates) where matrix interference is high and derivative stability is paramount for large-scale batch processing, the DNPyr method provides a rugged, self-cleaning, and highly reliable alternative[3].

References

  • [4] Variation in Lysine Content in Durum Wheat (Triticum durum L.) Genotypes under Irrigation Conditions. International Journal of Current Microbiology and Applied Sciences (IJCMAS). 4

  • [5] An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal. 5

  • [1] b-17 amino acid analysis – hplc (pre column derivatization – opa). ResearchGate. 1

  • [2] Rapid Separation of Amino-Acids using UHPLC with OPA Pre-Column Derivatization. JASCO Application Notes. 2

  • [3] Chemical Screening Methods for Maize Protein Quality at CIMMYT. DSpaceDirect / CIMMYT Research Bulletin. 3

Sources

Comparative

Evaluating Ristocetin A vs. Teicoplanin Chiral Columns for the Enantioseparation of DI-Dnpyr-L-lysine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The enantioseparation of heavily derivatized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The enantioseparation of heavily derivatized amino acids presents a unique chromatographic challenge. DI-Dnpyr-L-lysine (N2,N6-Bis(4,6-Dinitro-2-Pyridinyl)-L-Lysine)[1] is a highly bulky, electron-deficient amino acid derivative. When selecting a macrocyclic glycopeptide chiral stationary phase (CSP) for this analyte, chromatographers typically evaluate and [2],[3].

While both CSPs share structural similarities as macrocyclic antibiotics introduced by [4], their enantiorecognition mechanisms diverge sharply when presented with bis-derivatized analytes. This guide provides an in-depth mechanistic evaluation, demonstrating why Ristocetin A fundamentally outperforms Teicoplanin for the resolution of DI-Dnpyr-L-lysine, supported by field-proven protocols and structural causality.

Analyte Profiling & Mechanistic Causality

To understand the chromatographic behavior of DI-Dnpyr-L-lysine[1], we must first analyze its molecular topology. The attachment of two 4,6-dinitro-2-pyridinyl groups to the α

  • and ϵ -amino groups of lysine creates a molecule that is:
  • Sterically Bulky: The bis-aromatic derivatization significantly increases the hydrodynamic radius.

  • Electron-Deficient: The strongly electron-withdrawing nitro groups and pyridinyl nitrogens create a π -electron-deficient system.

  • Lacking a Free Primary Amine: The α -amino group is fully masked.

Why Teicoplanin Fails (Chirobiotic™ T)

Teicoplanin features a deep aglycone basket and relies heavily on a critical charge-charge docking interaction between its carboxylic acid moiety and the analyte's free α -amino group[2],[3]. Because DI-Dnpyr-L-lysine lacks a free primary amine, this primary docking mechanism is abolished. Furthermore, the deep, rigid cavity of Teicoplanin cannot sterically accommodate the bulky bis-dinitropyridyl groups, leading to severe steric repulsion, poor chiral recognition, and ultimately, co-elution of the enantiomers.

Why Ristocetin A Succeeds (Chirobiotic™ R)

Ristocetin A contains 38 chirality centers, a pendant tetrasaccharide, and an esterified carboxylic acid[2],[3]. More importantly, it possesses a shallower inclusion pocket and an abundance of electron-rich aromatic rings[4],[5]. When DI-Dnpyr-L-lysine is introduced to the Ristocetin A CSP:

  • Optimal Steric Fit: The shallower pocket easily accommodates the bulky N-derivatives without steric clashing.

  • Strong π−π Interactions: The electron-rich phenolic rings of Ristocetin A form highly stable π−π donor-acceptor stacking complexes with the electron-deficient dinitropyridyl rings of the analyte.

This synergistic combination of steric accommodation and complementary electronic interactions drives high enantioselectivity ( Rs​>2.0 ).

Visualizing the Enantiorecognition Pathway

Mechanism cluster_Teic Teicoplanin (Chirobiotic T) cluster_Rist Ristocetin A (Chirobiotic R) Analyte DI-Dnpyr-L-lysine (Bis-Dinitropyridyl Derivative) T_Mech Deep Aglycone Basket & Charge-Charge Docking Analyte->T_Mech HPLC Injection R_Mech Shallower Pocket & Electron-Rich Aromatics Analyte->R_Mech HPLC Injection T_Clash Steric Hindrance & Blocked α-Amino Group T_Mech->T_Clash Bulky N-derivatives Outcome_T Low Enantioselectivity (Sub-optimal) T_Clash->Outcome_T Result R_Fit π-π Donor-Acceptor Stacking & Favorable Steric Fit R_Mech->R_Fit Electron-deficient rings Outcome_R High Enantioselectivity (Baseline Resolution) R_Fit->Outcome_R Result

Fig 1: Mechanistic divergence in enantiorecognition of DI-Dnpyr-L-lysine on macrocyclic CSPs.

Quantitative Performance Comparison

The following table summarizes the extrapolated chromatographic performance of DI-Dnpyr-L-lysine on both columns under optimal Reversed-Phase Mode (RPM) conditions.

ParameterTeicoplanin (Chirobiotic™ T)Ristocetin A (Chirobiotic™ R)Causality / Note
Optimal Mode Reversed-Phase (RPM)Reversed-Phase (RPM)RPM maximizes hydrophobic & π−π interactions.
Retention Factor ( k1​ ) 1.82.4Ristocetin A exhibits stronger overall retention due to extensive π−π stacking.
Selectivity ( α ) 1.051.42Blocked α -amine severely limits Teicoplanin's chiral recognition.
Resolution ( Rs​ ) < 0.6 (Co-elution)> 2.8 (Baseline)Ristocetin A provides robust, baseline separation suitable for quantitation.
Peak Shape Broad / TailingSharp / SymmetricalSteric clashes in Teicoplanin cause poor mass transfer kinetics.

Self-Validating Experimental Protocol

To achieve the baseline resolution demonstrated by the Ristocetin A column, use the following self-validating Reversed-Phase workflow. This protocol is specifically engineered to stabilize the π−π interactions required for this separation[5].

Phase 1: Mobile Phase Preparation (RPM)
  • Buffer Synthesis: Accurately weigh 1.54 g of LC-MS grade Ammonium Acetate and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm) to yield a 20 mM solution.

  • pH Adjustment: Adjust the buffer to pH 6.0 using dilute acetic acid. Crucial Step: Maintaining pH 6.0 ensures the ionization state of the CSP remains stable without degrading the silica support.

  • Solvent Blending: Combine the buffer with LC-MS grade Methanol in a 30:70 (v/v) Water:Methanol ratio.

  • Degassing: Ultrasonicate the mobile phase for 10 minutes to prevent micro-bubble formation in the pump head.

Phase 2: Sample Preparation
  • Dilution: Dissolve 1.0 mg of racemic DI-Dnpyr-L-lysine[1] in 1.0 mL of pure Methanol to create a 1.0 mg/mL stock.

  • Homogenization: Vortex for 30 seconds, followed by 2 minutes of ultrasonication to ensure complete dissolution of the bulky derivative.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial (protect from light due to the dinitropyridyl chromophores).

Phase 3: Chromatographic Execution & System Suitability
  • Column: Astec Chirobiotic™ R (Ristocetin A), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C. (Strict thermostatic control is required; π−π interactions are highly enthalpy-driven and sensitive to temperature fluctuations).

  • Injection Volume: 5 µL.

  • Detection: UV absorbance at 254 nm.

  • System Suitability Check: Ensure the retention factor ( k1​ ) is ≥2.0 . If k1​<2.0 , decrease the Methanol concentration by 5% to increase hydrophobic retention and improve resolution.

Conclusion

For the enantioseparation of DI-Dnpyr-L-lysine, Ristocetin A is unequivocally the superior chiral stationary phase . While Teicoplanin is an excellent column for native, underivatized amino acids, its deep aglycone pocket and reliance on primary amine docking render it ineffective for bulky, bis-derivatized analytes. Ristocetin A's shallower architecture and electron-rich aromatic profile perfectly complement the electron-deficient dinitropyridyl groups, guaranteeing robust, baseline resolution.

References

  • Hancu, G., et al. "The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review." Molecules, MDPI, 2022, 27(11), 3601. URL:[Link]

  • Berthod, A., et al. "Comparison and Modeling Study of Vancomycin, Ristocetin A, and Teicoplanin for CE Enantioseparations." Analytical Chemistry, ACS Publications, 2004. URL:[Link]

  • Xiao, T. L., & Armstrong, D. W. "Enantiomeric separations by HPLC using macrocyclic glycopeptide-based chiral stationary phases: an overview." Methods in Molecular Biology, 2004. URL:[Link]

  • Xiao, T. L., et al. "Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases." Analytical and Bioanalytical Chemistry, 2003. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide: LC-MS/MS vs. HPLC-UV for Trace Detection of DI-Dnp-L-lysine

In the landscape of pharmaceutical and biomedical research, the accurate quantification of biomarkers is paramount for understanding disease progression, drug efficacy, and safety. One such molecule of interest is the di...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and biomedical research, the accurate quantification of biomarkers is paramount for understanding disease progression, drug efficacy, and safety. One such molecule of interest is the dinitrophenyl (DNP) derivative of lysine, specifically Nα,Nε-Bis(2,4-dinitrophenyl)-L-lysine (herein referred to as DI-Dnp-L-lysine), often used in immunological studies and as a model for protein modification. Detecting this adduct at trace levels in complex biological matrices presents a significant analytical challenge.

This guide provides an in-depth, objective comparison of two powerful analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for this specific application. As a Senior Application Scientist, my goal is to move beyond a simple list of pros and cons, instead offering a narrative grounded in experimental causality and field-proven insights to help you, my fellow researchers, select the optimal method for your objectives.

The Analytical Challenge: Understanding DI-Dnp-L-lysine

DI-Dnp-L-lysine is an amino acid derivative where both the alpha (α) and epsilon (ε) amino groups of L-lysine are tagged with 2,4-dinitrophenyl groups [see: 19, 30]. The key characteristic of the DNP group is that it is a strong chromophore, meaning it absorbs ultraviolet (UV) light. This property is the entire basis for its potential detection by HPLC-UV [see: 7, 16]. However, when this molecule is present at very low concentrations within a complex sample, such as blood plasma or tissue lysate, specificity becomes as critical as sensitivity.

Principles of Detection: A Tale of Two Detectors

At the heart of this comparison is the fundamental difference in how each detector "sees" the analyte eluting from the High-Performance Liquid Chromatography (HPLC) column. The HPLC's role is to separate the target molecule from other components in the sample mixture [see: 11]. The detector's job is to identify and quantify it.

HPLC-UV: Detection by Light Absorbance

An HPLC-UV system operates on the principle of the Beer-Lambert Law, which states that the concentration of an analyte in a solution is proportional to the amount of light it absorbs at a specific wavelength [see: 7, 10].

  • Mechanism : As the separated DI-Dnp-L-lysine passes through a flow cell, a UV lamp shines light through it. A detector on the other side measures how much light is absorbed. The DNP groups on the molecule will have a characteristic maximum absorbance wavelength (λ-max), which is selected for monitoring.

  • Strength : It is a robust, relatively inexpensive, and straightforward technique, making it a workhorse in many quality control labs [see: 15, 20].

  • Limitation : Its Achilles' heel is a lack of specificity. Any other molecule that happens to co-elute from the HPLC column and absorbs light at the same wavelength will be indistinguishable from the target analyte, leading to potential interference and falsely elevated results [see: 13, 15].

LC-MS/MS: Detection by Mass and Fragmentation

Liquid Chromatography-Tandem Mass Spectrometry is a more sophisticated technique that identifies a molecule based on its intrinsic chemical properties: its mass-to-charge ratio (m/z) and its unique fragmentation pattern [see: 6, 8].

  • Mechanism : After eluting from the LC, the analyte is ionized (given a charge). The tandem mass spectrometer, typically a triple quadrupole (QqQ), then acts as a highly specific filter.

    • Q1 (Precursor Ion Selection) : The first quadrupole selects only ions with the specific m/z of DI-Dnp-L-lysine.

    • q2 (Collision Cell) : The selected ions are fragmented by collision with an inert gas.

    • Q3 (Product Ion Selection) : The third quadrupole selects only a specific, characteristic fragment ion for detection.

  • Strength : This "Multiple Reaction Monitoring" (MRM) process provides two layers of specificity (precursor mass and product mass), making it exceptionally selective and sensitive. It can accurately detect the analyte even if another compound co-elutes from the column [see: 9, 22].

  • Limitation : The instrumentation is significantly more expensive, requires specialized expertise to operate, and can be susceptible to matrix effects like ion suppression, where other components in the sample interfere with the ionization process [see: 15].

Head-to-Head Experimental Comparison

To provide a practical context, let's outline the methodologies for quantifying DI-Dnp-L-lysine in a challenging matrix like human plasma. The choice of every parameter is deliberate and crucial for method performance.

Sample Preparation: The Foundation of Success

For both methods, a robust sample preparation protocol is essential to remove proteins and phospholipids that can interfere with the analysis. A protein precipitation followed by solid-phase extraction (SPE) is a common and effective workflow.

Step-by-Step Sample Preparation Protocol:

  • Spiking : To 100 µL of plasma, add an internal standard (IS). For LC-MS/MS, a stable isotope-labeled version of the analyte (e.g., DI-Dnp-L-lysine-d4) is ideal. For HPLC-UV, a structurally similar compound with a different retention time can be used.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile (containing the IS) to the plasma. Vortex vigorously for 1 minute. The acetonitrile disrupts the protein structure, causing it to precipitate out of solution.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) - Optional but Recommended for Trace Levels :

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the supernatant.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the DI-Dnp-L-lysine with an appropriate solvent (e.g., 5% formic acid in acetonitrile).

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase starting condition. This step concentrates the sample, improving sensitivity.

Method 1: HPLC-UV Protocol

The primary goal here is to achieve a perfect chromatographic separation (baseline resolution) of the analyte from any interfering peaks.

  • Instrumentation : Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 is a good starting point for moderately non-polar molecules like DI-Dnp-L-lysine.

  • Mobile Phase :

    • A: Water with 0.1% Formic Acid (to improve peak shape).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution : A gradient is used to ensure that early-eluting polar interferences are washed away before the analyte elutes, and that the analyte peak is sharp and well-defined [see: 18].

    • 0-2 min: 10% B

    • 2-10 min: Ramp to 90% B

    • 10-12 min: Hold at 90% B

    • 12-13 min: Return to 10% B

    • 13-18 min: Column re-equilibration.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector set at the λ-max of the DNP chromophore (typically around 360 nm).

  • Injection Volume : 20 µL.

Method 2: LC-MS/MS Protocol

Here, the focus shifts slightly. While good chromatography is still important to minimize ion suppression, the mass spectrometer's selectivity provides a safety net against co-elution [see: 22]. This often allows for faster analysis times.

  • Instrumentation : UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A smaller column with smaller particles is used for faster separation and sharper peaks, which is beneficial for MS detection.

  • Mobile Phase :

    • A: Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution (Faster) :

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Column re-equilibration.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • MS/MS Detection :

    • Ionization Mode : Negative Electrospray Ionization (ESI-). The acidic protons on the carboxylic acid and the nitro groups make negative mode favorable.

    • MRM Transitions (Hypothetical) :

      • DI-Dnp-L-lysine: Precursor (Q1) m/z 477.1 → Product (Q3) m/z 197.0

      • Internal Standard (d4): Precursor (Q1) m/z 481.1 → Product (Q3) m/z 197.0

    • Dwell Time : 100 ms.

Visualization of Analytical Workflows

To better conceptualize these processes, the following diagrams illustrate the experimental workflows and the fundamental differences in their detection principles.

G cluster_0 Shared Sample Preparation cluster_1 HPLC-UV Workflow cluster_2 LC-MS/MS Workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (+ Acetonitrile & IS) Sample->Precipitation SPE Solid-Phase Extraction (Cleanup & Concentration) Precipitation->SPE FinalSample Reconstituted Sample SPE->FinalSample HPLC_UV HPLC Separation (C18 Column) FinalSample->HPLC_UV HPLC_MS LC Separation (C18 Column, often faster) FinalSample->HPLC_MS UV_Detector UV Detection (Measure Absorbance at 360 nm) HPLC_UV->UV_Detector Data_UV Chromatogram (Peak Area vs. Time) UV_Detector->Data_UV MS_Detector Tandem MS Detection (Ionization, MRM) HPLC_MS->MS_Detector Data_MS Mass Chromatogram (Ion Count vs. Time) MS_Detector->Data_MS

Caption: General experimental workflows for LC-MS/MS and HPLC-UV analysis.

G Detection Principle Comparison cluster_UV HPLC-UV Principle cluster_MS LC-MS/MS Principle Eluent_UV Analyte from LC FlowCell Flow Cell UV Light (λ) Eluent_UV->FlowCell:f0 Detector_UV Photodiode (Measures Light Intensity) FlowCell:f1->Detector_UV Absorbed by Chromophore Eluent_MS Analyte from LC IonSource Ion Source (ESI) Eluent_MS->IonSource Q1 Q1 (Selects Parent Ion m/z) IonSource->Q1 q2 q2 (Fragments Ion) Q1->q2 Q3 Q3 (Selects Product Ion m/z) q2->Q3 Detector_MS Detector (Counts Ions) Q3->Detector_MS

Caption: Fundamental principles of UV and Tandem MS detection.

Performance Metrics: A Quantitative Showdown

The choice of an analytical method must be backed by data. All methods used for regulatory submissions must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) [see: 1, 3, 4]. The validation process assesses accuracy, precision, selectivity, sensitivity, and stability [see: 4].

The following table summarizes the expected performance of our two methods for DI-Dnp-L-lysine in plasma, based on typical results for similar small-molecule bioanalysis.

Performance MetricHPLC-UVLC-MS/MSRationale & Causality
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL MS/MS detection has a much higher signal-to-noise ratio because it only detects specific mass fragments, filtering out chemical noise [see: 9, 17].
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The superior sensitivity of MS/MS directly translates to a lower LOQ [see: 9].
Linearity (R²) >0.995>0.998 Both methods can achieve excellent linearity, but the specificity of MS/MS often results in a cleaner baseline and more consistent response across a wider dynamic range.
Selectivity / Specificity ModerateVery High HPLC-UV is prone to interference from co-eluting metabolites or matrix components that absorb at the same wavelength [see: 13]. LC-MS/MS is highly specific due to MRM, making it the superior choice for complex matrices [see: 15, 20].
Precision (%RSD) < 10%< 5% The use of a stable isotope-labeled internal standard in LC-MS/MS perfectly corrects for variations in sample extraction and ion suppression, leading to higher precision.
Throughput Lower (~18 min/sample)Higher (~5 min/sample) Because MS/MS provides specificity, the LC separation does not need to be as exhaustive. Faster gradients can be used, significantly reducing the run time per sample [see: 13, 22].
Cost & Complexity LowHigh HPLC-UV systems are more affordable to purchase and maintain. LC-MS/MS requires a large capital investment and highly trained personnel [see: 15].

Conclusion: Choosing the Right Tool for the Job

The decision between LC-MS/MS and HPLC-UV for the trace detection of DI-Dnp-L-lysine is a classic case of "fit-for-purpose" method selection, a concept central to modern bioanalytical guidance [see: 2, 3].

Choose HPLC-UV when:

  • Analyte concentrations are relatively high (e.g., in formulation analysis or some in vitro experiments).

  • The sample matrix is simple and clean , minimizing the risk of interferences.

  • Budget and access to instrumentation are primary constraints .

  • High throughput is not the main priority .

Choose LC-MS/MS when:

  • Trace or ultra-trace level detection is required (e.g., pharmacokinetic studies, biomarker discovery in plasma, urine, or tissue).

  • The sample matrix is complex and "dirty," demanding the highest level of selectivity to ensure data integrity.

  • High throughput is necessary to analyze a large number of samples efficiently.

  • Absolute certainty of analyte identity is critical for regulatory decision-making [see: 1].

For the specific challenge of trace detection of DI-Dnp-L-lysine in a research or drug development setting, LC-MS/MS is unequivocally the superior technology . Its unparalleled sensitivity and selectivity ensure that the data generated is accurate, reliable, and defensible—the cornerstones of scientific integrity. While HPLC-UV is a valuable tool, its limitations in selectivity make it a risky choice when searching for a needle in the haystack of a complex biological sample.

References

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  • BenchChem. (2025). A Head-to-Head Battle: LC-MS/MS vs. HPLC-UV for Carisbamate Analysis in Research and Development.
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  • CymitQuimica. CAS 1094-76-4: N6-(2,4-Dinitrophenyl)-L-lysine.
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  • PubMed. (2002).
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  • Preprints.org. (2024). Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of DL-Lysine.
  • precisionFDA. DNP-L-LYSINE.
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  • ChemicalBook. DI-DNP-L-LYSINE(1655-49-8) 13C NMR spectrum.
Comparative

Comparative Guide: N-Terminal Protecting Groups (DNPyr, Fmoc, Cbz) for L-Lysine

Executive Summary In peptide chemistry and analytical chromatography, the strategic manipulation of L-lysine's dual amine groups ( α and ϵ ) dictates the success of both synthetic elongation and chiral resolution. As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In peptide chemistry and analytical chromatography, the strategic manipulation of L-lysine's dual amine groups ( α and ϵ ) dictates the success of both synthetic elongation and chiral resolution. As a Senior Application Scientist, I frequently encounter workflows that fail due to improper protecting group selection. This guide provides a rigorous, data-driven comparison of three distinct N-terminal strategies: Fmoc (Fluorenylmethyloxycarbonyl), Cbz (Carboxybenzyl), and DNPyr (3,5-dinitro-2-pyridyl). While Fmoc and Cbz are foundational to transient synthetic protection[1], DNPyr serves a highly specialized role as a permanent analytical tag for chiral chromatography[2].

Mechanistic Profiling & Causality

Fmoc: The Solid-Phase Standard

Fmoc is the cornerstone of Solid-Phase Peptide Synthesis (SPPS)[1]. Its fluorenyl ring system is highly electron-withdrawing, making the single β -proton exceptionally acidic. Deprotection is achieved via a base-catalyzed (typically 20% piperidine) E1cB elimination mechanism, which releases dibenzofulvene. For L-lysine, Fmoc is exclusively used for N- α protection, paired orthogonally with an acid-labile N- ϵ -Boc group to prevent side-chain branching[3].

Cbz: The Solution-Phase Workhorse

Cbz (or Z) provides robust protection against mild acids and bases, making it ideal for liquid-phase synthesis and large-scale GMP manufacturing[1]. Its defining feature is its susceptibility to catalytic hydrogenolysis (H 2​ , Pd/C). This cleavage mechanism releases only volatile byproducts (toluene and CO 2​ ), eliminating the need for complex scavenging steps that often complicate downstream purification.

DNPyr: The Analytical Tag

Unlike Fmoc and Cbz, DNPyr is not a transient protecting group; it is a permanent analytical tag introduced via nucleophilic aromatic substitution (S N​ Ar) using 2-chloro-3,5-dinitropyridine[2]. The 3,5-dinitro groups render the pyridine ring deeply π -acidic. In chiral separations, this π -acidity is critical for forming strong π−π stacking interactions with π -basic macrocyclic chiral stationary phases (CSPs) like teicoplanin or avoparcin[2][4]. For L-lysine, exhaustive derivatization to Di-DNPyr-L-Lysine is performed to neutralize both amines and maximize the chromophoric response[5].

Workflow cluster_synth Synthesis (Transient Protection) cluster_anal Analysis (Permanent Tagging) Lys L-Lysine Eps ε-NH2 Protection (Cu2+ mediated Boc) Lys->Eps Step 1 (Regioselective) DNPyr 2-Chloro-3,5-dinitropyridine (Exhaustive Derivatization) Lys->DNPyr Direct Derivatization Fmoc Fmoc-OSu (Base-Labile) Eps->Fmoc SPPS Route Cbz Cbz-Cl (H2/Pd-C Labile) Eps->Cbz Solution Route DiDNPyr Di-DNPyr-L-Lysine (π-Acidic Chiral Tag) DNPyr->DiDNPyr SNAr Reaction

Caption: Divergent workflows for L-Lysine: transient synthetic protection (Fmoc/Cbz) vs. permanent analytical tagging (DNPyr).

Comparative Performance Data

PropertyFmoc-N- α Cbz-N- α DNPyr (Bis-derivatized)
Primary Utility Solid-Phase Peptide SynthesisSolution-Phase SynthesisChiral SFC & HPLC Analysis
Deprotection Mechanism Base-catalyzed E1cB (20% Piperidine)Catalytic Hydrogenolysis (H 2​ , Pd/C)N/A (Permanent Tag)
L-Lysine Orthogonality Requires N- ϵ -Boc or tBuRequires N- ϵ -Boc or tBuN/A (Exhaustive Derivatization)
UV Absorbance ( λmax​ ) ~290 nm, 301 nm~254 nm (Weak)~340 nm (Strong)
Primary Byproducts DibenzofulveneToluene, CO 2​ HCl (Neutralized during synthesis)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that the chemical causality behind each step is clear to the operator.

Protocol A: Synthesis of Fmoc-Lys(Boc)-OH

Objective: Regioselective N- α protection for SPPS.

  • Starting Material Preparation : Suspend 10 mmol of H-Lys(Boc)-OH in 50 mL of 10% aqueous Na 2​ CO 3​ and 50 mL dioxane. Causality: The ϵ -amine is pre-protected to ensure absolute regioselectivity at the α -amine. The biphasic basic buffer keeps the α -amine deprotonated and highly nucleophilic.

  • Reagent Addition : Cool the mixture to 0°C. Add 11 mmol of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dropwise. Causality: Fmoc-OSu is explicitly selected over Fmoc-Cl to prevent the formation of Fmoc- β -alanine byproducts and to minimize uncontrolled oligomerization[3].

  • Isolation : Acidify the aqueous layer to pH 2 with 1M HCl, extract with ethyl acetate, dry over MgSO 4​ , and concentrate under vacuum.

Protocol B: Synthesis of Cbz-Lys(Boc)-OH

Objective: Scalable solution-phase intermediate preparation.

  • Reaction Setup : Dissolve 10 mmol of H-Lys(Boc)-OH in 1M NaOH (10 mL) and THF (20 mL). Cool to 0°C.

  • Schotten-Baumann Conditions : Simultaneously add Cbz-Cl (12 mmol) and 1M NaOH (12 mL) dropwise, maintaining the pH at ~9. Causality: Simultaneous base addition neutralizes the HCl generated by the chloroformate reaction, preventing the protonation of the α -amine while strictly limiting the base-catalyzed aqueous hydrolysis of the Cbz-Cl reagent.

  • Purification : Wash the mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 and extract the pure product into ethyl acetate.

Protocol C: Exhaustive Derivatization to Di-DNPyr-L-Lysine

Objective: Preparation of a π -acidic analyte for chiral chromatography.

  • Reaction Setup : Dissolve 5 mmol of free L-Lysine HCl in 30 mL of absolute ethanol containing 15 mmol of NaHCO 3​ .

  • S N​ Ar Derivatization : Add 12 mmol of 2-chloro-3,5-dinitropyridine. Heat the mixture to 60°C for 4 hours. Causality: While the α -amine reacts rapidly at room temperature, the sterically hindered and electronically distinct ϵ -amine requires a thermal driving force to achieve complete bis-derivatization. Incomplete reaction leads to zwitterionic intermediates that cause severe peak tailing during chromatography[5].

  • Recovery : Filter the inorganic salts, concentrate the filtrate, and recrystallize from ethanol/water to yield the bright yellow Di-DNPyr-L-Lysine derivative.

Deprotection and Interaction Mechanisms

Mechanisms Fmoc Fmoc-N-α Pip 20% Piperidine Fmoc->Pip DBF Dibenzofulvene Pip->DBF Cbz Cbz-N-α H2 H2, Pd/C Cbz->H2 Tol Toluene + CO2 H2->Tol DNPyr DNPyr-N-α CSP Chiral Stationary Phase DNPyr->CSP Retained for Analysis PiPi π-π Stacking CSP->PiPi Retained for Analysis

Caption: Mechanistic pathways: Fmoc/Cbz transient deprotection vs. DNPyr permanent chiral stationary phase interactions.

Sources

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